SB-616234-A
Descripción
Propiedades
IUPAC Name |
[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O3.ClH/c1-19-14-26(31-34-22(4)40-35-31)10-11-27(19)23-6-8-24(9-7-23)32(38)37-13-12-25-15-30(39-5)29(16-28(25)37)36-17-20(2)33-21(3)18-36;/h6-11,14-16,20-21,33H,12-13,17-18H2,1-5H3;1H/t20-,21+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWVEPYFVFBHQR-XKFLBXONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3CCN(C3=C2)C(=O)C4=CC=C(C=C4)C5=C(C=C(C=C5)C6=NOC(=N6)C)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B). This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. The information presented is intended to support further research and drug development efforts centered on this compound and the 5-HT1B receptor.
Core Mechanism of Action
This compound functions as a high-affinity competitive antagonist at the 5-HT1B receptor. By blocking the binding of the endogenous agonist serotonin (5-HT), this compound inhibits the downstream signaling cascade typically initiated by 5-HT1B receptor activation. As a presynaptic autoreceptor, the 5-HT1B receptor's primary role is to negatively regulate the release of serotonin. Consequently, by antagonizing this receptor, this compound leads to an increase in the release of serotonin in various brain regions. This modulation of serotonergic neurotransmission is the foundation of its potential therapeutic effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKi) | Human 5-HT1B (CHO cells) | 8.3 ± 0.2 | [1] |
| Rat Striatal 5-HT1B | 9.2 ± 0.1 | [1] | |
| Guinea Pig Striatal 5-HT1B | 9.2 ± 0.1 | [1] | |
| Functional Antagonist Activity (pA2) | Human 5-HT1B (CHO cells) | 8.6 ± 0.2 | [1] |
| Functional Antagonist Activity (apparent pKB) | Rat Striatal Membranes | 8.4 ± 0.5 | [1] |
| In Vivo Efficacy (ED50) | Inhibition of [3H]-GR125743 binding (rat striatum) | 2.83 ± 0.39 mg/kg, p.o. | [1] |
| In Vivo Efficacy (ED50) | Reversal of SKF-99101H-induced hypothermia (guinea pig) | 2.4 mg/kg, p.o. | [2] |
| Effect on Serotonin Release | Guinea Pig Cortical Slices (S2/S1 ratio) | 1.8 (at 1 µM) | [1] |
| Rat Cortical Slices (S2/S1 ratio) | 1.6 (at 1 µM) | [1] |
Signaling Pathways
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. The antagonism of this receptor by this compound prevents the initiation of the following signaling cascade:
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[35S]-GTPγS Binding Assay in CHO Cells Expressing Human 5-HT1B Receptors
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins.
Materials:
-
CHO cell membranes expressing human 5-HT1B receptors.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM Ascorbic Acid, pH 7.4.
-
GDP: 10 µM final concentration.
-
[35S]-GTPγS: ~200 pM final concentration.
-
This compound and other test compounds.
-
Unlabeled GTPγS for non-specific binding determination.
-
Scintillation vials and cocktail.
Procedure:
-
Thaw the CHO cell membranes on ice.
-
In a 96-well plate, add assay buffer, GDP, and the test compounds (including this compound at various concentrations).
-
Add the cell membranes to each well and pre-incubate for 30 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]-GTPγS to each well.
-
Incubate for a further 30 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Calculate specific binding and analyze the data to determine pA2 or pKB values for antagonists.
In Vivo Microdialysis in Freely Moving Guinea Pigs
This technique is used to measure extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of awake animals.
Materials:
-
Adult male guinea pigs.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
-
Guide cannula.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF): composition should mimic the brain's extracellular fluid.
-
Fraction collector.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgery: Anesthetize the guinea pig and place it in a stereotaxic frame. Implant a guide cannula targeting the dentate gyrus. Secure the cannula with dental cement. Allow for a recovery period of at least 7 days.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a 2-3 hour equilibration period. Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of serotonin levels.
-
Drug Administration: Administer this compound (e.g., 3-30 mg/kg, p.o.).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the change in extracellular serotonin concentrations.
-
Analysis: Analyze the serotonin content of the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1B receptor antagonist. Its mechanism of action, centered on the blockade of presynaptic 5-HT1B autoreceptors and the subsequent enhancement of serotonin release, provides a strong rationale for its investigation in disorders where serotonergic dysfunction is implicated. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working with this compound or targeting the 5-HT1B receptor.
References
The Discovery and Synthesis of SB-616234-A: A Selective 5-HT1B Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SB-616234-A, chemically known as 1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride, is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The information compiled herein includes detailed experimental protocols for its proposed synthesis, quantitative biological data, and a visualization of the relevant signaling pathways.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a wide array of physiological and pathological processes in the central nervous system. Among the numerous 5-HT receptor subtypes, the 5-HT1B receptor has garnered significant attention as a therapeutic target for affective disorders such as anxiety and depression. Located presynaptically on serotonergic neurons, the 5-HT1B receptor acts as an autoreceptor, inhibiting the release of serotonin. Antagonism of this receptor is hypothesized to increase synaptic serotonin levels, thereby producing antidepressant and anxiolytic effects. This compound was developed as a potent and selective antagonist of the 5-HT1B receptor with the potential for oral bioavailability, making it a promising candidate for the treatment of psychiatric disorders.
Discovery and Biological Profile
This compound was identified as a novel and selective 5-HT1B receptor antagonist with a promising preclinical profile. Its high affinity for the human 5-HT1B receptor and significant selectivity over other receptor subtypes underscore its potential for targeted therapeutic intervention.
Binding Affinity and Selectivity
In vitro studies have demonstrated the high affinity of this compound for the 5-HT1B receptor. The following table summarizes its binding affinities for human, rat, and guinea pig 5-HT1B receptors, as well as its selectivity against the human 5-HT1D receptor.
| Receptor Target | Species | Parameter | Value |
| 5-HT1B | Human | pKi | 8.3 ± 0.2 |
| 5-HT1B | Rat | pKi | 9.2 ± 0.1 |
| 5-HT1B | Guinea Pig | pKi | 9.2 ± 0.1 |
| 5-HT1D | Human | pKi | 6.6 ± 0.1 |
Data compiled from published literature.
Functional Activity
Functional assays have confirmed the antagonist properties of this compound at the 5-HT1B receptor, with no evidence of agonist activity.
| Assay | Species/System | Parameter | Value |
| [³⁵S]-GTPγS Binding | Human recombinant cell line | pA2 | 8.6 ± 0.2 |
| [³⁵S]-GTPγS Binding | Rat striatal membranes | Apparent pKB | 8.4 ± 0.5 |
Data compiled from published literature.
In Vivo Efficacy
Preclinical in vivo studies have provided evidence for the antidepressant- and anxiolytic-like effects of this compound.
| Model | Species | Parameter | Value (mg/kg, p.o.) |
| SKF-99101H-induced hypothermia reversal | Guinea Pig | ED₅₀ | 2.4 |
| Ex vivo [³H]-GR125743 binding inhibition | Rat | ED₅₀ | 2.83 ± 0.39 |
Data compiled from published literature.
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis of this compound has not been explicitly published in peer-reviewed literature, a plausible synthetic route can be constructed based on established methodologies for the synthesis of its core structural motifs: the substituted biphenyl-oxadiazole, the dimethylpiperazine, and the methoxy-dihydroindole. The proposed synthesis involves a convergent approach, where key intermediates are synthesized separately and then coupled in the final steps.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
3.2.1. Synthesis of 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid (Fragment A)
-
Suzuki Coupling: 4-Bromo-2-methylbenzoic acid is coupled with 4-cyanophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol (B145695)/water) under reflux to yield 4'-cyano-2'-methylbiphenyl-4-carboxylic acid.
-
Amidoxime (B1450833) Formation: The nitrile group of 4'-cyano-2'-methylbiphenyl-4-carboxylic acid is converted to an amidoxime by reacting with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a protic solvent like ethanol.
-
Oxadiazole Formation: The resulting amidoxime is acylated with acetic anhydride, followed by thermal cyclodehydration to form the 5-methyl-1,2,4-oxadiazole (B8629897) ring, yielding 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid.
3.2.2. Synthesis of 6-(cis-3,5-dimethylpiperazin-1-yl)-5-methoxy-2,3-dihydroindole (Fragment B)
-
Nitration: 5-Methoxy-2,3-dihydroindole is nitrated using a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group at the 6-position.
-
Reduction: The nitro group of 6-nitro-5-methoxy-2,3-dihydroindole is reduced to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., SnCl₂/HCl), to give 6-amino-5-methoxy-2,3-dihydroindole.
-
Buchwald-Hartwig Amination: The 6-amino-5-methoxy-2,3-dihydroindole is coupled with cis-2,6-dimethylpiperazine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., BINAP) in the presence of a strong base (e.g., NaOtBu) in an inert solvent like toluene.
3.2.3. Final Coupling to Yield this compound
-
Amide Bond Formation: The carboxylic acid of Fragment A is activated using a coupling agent such as HATU or EDC/HOBt in an aprotic solvent like DMF. The activated acid is then reacted with the secondary amine of the piperazine (B1678402) moiety of Fragment B to form the final amide bond.
-
Salt Formation: The resulting free base of this compound is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the 5-HT1B receptor. This receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o.
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor signaling pathway and the inhibitory action of this compound.
Upon activation by serotonin, the 5-HT1B receptor-coupled Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The Gi/o protein also modulates ion channel activity, leading to the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels. These events collectively result in a decrease in neuronal excitability and a reduction in serotonin release. Furthermore, the 5-HT1B receptor has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. As an antagonist, this compound blocks these downstream signaling events initiated by serotonin binding, thereby disinhibiting serotonin release.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1B receptor antagonist with a preclinical profile suggestive of antidepressant and anxiolytic properties. The proposed synthetic route provides a viable strategy for its preparation, and the elucidation of its mechanism of action at the molecular level offers a clear rationale for its therapeutic potential. This technical guide consolidates the key information regarding the discovery and synthesis of this compound, providing a valuable resource for researchers and drug development professionals interested in the advancement of novel treatments for affective disorders. Further investigation into the clinical efficacy and safety of this compound and similar compounds is warranted.
SB-616234-A: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor.[1][2] It has demonstrated potential as a therapeutic agent for affective disorders, such as anxiety and depression, through its modulation of the serotonergic system.[1] This technical guide provides a comprehensive overview of the available pharmacological and toxicological data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacology
Mechanism of Action
This compound is a competitive antagonist at the 5-HT1B receptor.[2] The 5-HT1B receptor functions as a presynaptic autoreceptor, and its activation typically inhibits the release of serotonin.[3] By blocking this receptor, this compound is hypothesized to increase the synaptic concentration of serotonin, a mechanism believed to underlie its potential antidepressant and anxiolytic effects.[1][3]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays.
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Species | Preparation | Radioligand | Parameter | Value | Reference |
| Human 5-HT1B | CHO Cells | [³H]-GR125743 | pKi | 8.3 ± 0.2 | [2] |
| Rat 5-HT1B | Striatal Membranes | [³H]-GR125743 | pKi | 9.2 ± 0.1 | [2] |
| Guinea Pig 5-HT1B | Striatal Membranes | [³H]-GR125743 | pKi | 9.2 ± 0.1 | [2] |
| Human 5-HT1D | CHO Cells | - | pKi | 6.6 ± 0.1 | [2] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Preparation | Agonist | Parameter | Value | Reference |
| [³⁵S]-GTPγS Binding | Human 5-HT1B in CHO Cells | 5-HT | pA₂ | 8.6 ± 0.2 | [2] |
| [³⁵S]-GTPγS Binding | Rat Striatal Membranes | 5-HT | Apparent pKB | 8.4 ± 0.5 | [2] |
| [³H]-5-HT Release | Guinea Pig Cortical Slices | Electrical Stimulation | S₂/S₁ Ratio | 1.8 (at 1 µM) | [2] |
| [³H]-5-HT Release | Rat Cortical Slices | Electrical Stimulation | S₂/S₁ Ratio | 1.6 (at 1 µM) | [2] |
In Vivo Pharmacology
In vivo studies have demonstrated the central nervous system activity and potential therapeutic effects of this compound.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route | ED₅₀ | Reference |
| SKF-99101H-induced Hypothermia | Guinea Pig | Reversal of hypothermia | p.o. | 2.4 mg/kg | [1] |
| Maternal Separation-induced Vocalisations | Rat | Reduction in vocalisations | i.p. | 1.0 mg/kg | [1] |
| Maternal Separation-induced Vocalisations | Guinea Pig | Reduction in vocalisations | i.p. | 3.3 mg/kg | [1] |
| Ex vivo [³H]-GR125743 Binding | Rat | Inhibition of binding in striatum | p.o. | 2.83 ± 0.39 mg/kg | [2] |
Microdialysis Studies: In freely moving guinea pigs, oral administration of this compound (3-30 mg/kg) resulted in a dose-related increase in extracellular 5-HT in the dentate gyrus.[1]
Experimental Protocols
In Vitro Assays
Radioligand Binding Assay (General Protocol): This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or from rat or guinea pig striatum, are prepared by homogenization and centrifugation.[2]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-GR125743) and varying concentrations of the unlabeled test compound (this compound).[2]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]-GTPγS Binding Assay (General Protocol): This functional assay measures the ability of a compound to modulate G-protein activation by a receptor.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest are prepared.[2]
-
Incubation: Membranes are incubated with [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), a known agonist (like 5-HT), and varying concentrations of the antagonist (this compound).[2]
-
Separation and Quantification: The amount of [³⁵S]-GTPγS bound to the G-proteins is measured after filtration.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]-GTPγS binding is used to calculate its antagonist potency (pA₂ or pKB).[2]
In Vivo Models
Mouse Forced Swim Test (General Protocol): This model is used to assess antidepressant-like activity.
-
Apparatus: A cylindrical tank filled with water.
-
Procedure: Mice are placed in the tank for a set period (e.g., 6 minutes). The duration of immobility is recorded during the latter part of the test.
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.[1]
Maternal Separation-Induced Vocalisation Model (General Protocol): This model is used to assess anxiolytic-like activity.
-
Procedure: Pups are separated from their mothers, and the number of ultrasonic vocalizations they emit is recorded.
-
Endpoint: A reduction in the number of vocalizations suggests an anxiolytic-like effect.[1]
In Vivo Microdialysis (General Protocol): This technique measures neurotransmitter levels in the brain of freely moving animals.
-
Procedure: A microdialysis probe is surgically implanted into a specific brain region (e.g., the dentate gyrus). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content (e.g., 5-HT) using HPLC.[1]
-
Endpoint: Changes in extracellular neurotransmitter concentrations following drug administration.
Human Threat Test in Marmosets (General Protocol): This is a model of anxiety in non-human primates.
-
Procedure: A marmoset is exposed to a potential threat, such as the presence of an unfamiliar human.
-
Endpoint: A reduction in posturing behaviors is indicative of anxiolytic activity.[1]
Toxicology
As of the latest available information, there is no specific public data on the acute, sub-chronic, chronic, or genetic toxicology of this compound. The MeSH terms in one publication include "Indoles / toxicity" and "Piperazines / pharmacology," suggesting that the toxicological profile would be influenced by these structural moieties.[1]
-
Indole Derivatives: Some indole-based compounds have been investigated for their toxicological properties, with varying results depending on the specific substitutions.[2][4][5]
-
Piperazine Derivatives: Piperazine derivatives are a broad class of compounds with diverse pharmacological and toxicological profiles. Some have been associated with stimulant effects and, at high doses, adverse cardiovascular and neurological effects.[1]
A thorough toxicological evaluation, including studies on acute toxicity (e.g., LD₅₀), repeated-dose toxicity, genotoxicity, and safety pharmacology, would be required for the further development of this compound.
Conclusion
This compound is a potent and selective 5-HT1B receptor antagonist with a pharmacological profile consistent with potential antidepressant and anxiolytic activity.[1][2] In vitro studies have confirmed its high affinity and functional antagonism at the 5-HT1B receptor, and in vivo studies have demonstrated its ability to modulate central serotonergic activity and produce relevant behavioral effects in animal models.[1][2] While the pharmacological properties of this compound are well-documented in the available literature, a comprehensive toxicological profile is not publicly available. Further investigation into the safety and toxicology of this compound is essential for its potential progression as a therapeutic agent.
References
- 1. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]
Unveiling the Pharmacological Profile of SB-616234-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The data presented herein is compiled from preclinical pharmacological studies, offering valuable insights for researchers in neuroscience and drug development. This document details the quantitative pharmacological data, the experimental methodologies employed for its determination, and the relevant signaling pathways.
Core Data Presentation: Binding Affinity and Selectivity
The pharmacological profile of this compound is characterized by its high affinity for the 5-HT1B receptor across multiple species and significant selectivity over the 5-HT1D receptor and a broader range of other molecular targets.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Preparation | Radioligand | pKi (mean ± SEM) |
| 5-HT1B | Human | Recombinant CHO Cells | [3H]-GR125743 | 8.3 ± 0.2[1] |
| 5-HT1B | Rat | Striatal Membranes | [3H]-GR125743 | 9.2 ± 0.1[1] |
| 5-HT1B | Guinea Pig | Striatal Membranes | [3H]-GR125743 | 9.2 ± 0.1[1] |
| 5-HT1D | Human | Recombinant CHO Cells | Not Specified | 6.6 ± 0.1[1] |
Note: CHO refers to Chinese Hamster Ovary cells. pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound
| Assay | Species/System | Parameter | Value (mean ± SEM) |
| [35S]-GTPγS Binding | Human Recombinant Cell Line | pA2 | 8.6 ± 0.2[1] |
| [35S]-GTPγS Binding | Rat Striatal Membranes | Apparent pKB | 8.4 ± 0.5[1] |
Note: The pA2 value is a measure of the potency of a competitive antagonist. The pKB is the negative logarithm of the equilibrium dissociation constant for a competitive antagonist. In these functional assays, this compound demonstrated no agonist activity.[1]
Table 3: In Vivo Receptor Occupancy of this compound
| Species | Assay | ED50 (mg/kg, p.o.) |
| Rat | Ex vivo [3H]-GR125743 binding to striatal 5-HT1B receptors | 2.83 ± 0.39[1] |
Note: ED50 is the dose of a drug that produces 50% of its maximum effect. p.o. refers to oral administration.
Experimental Protocols
The following sections detail the methodologies used to obtain the binding affinity and functional data for this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the pKi of this compound at 5-HT1B and 5-HT1D receptors.
Materials:
-
Membrane Preparations: Homogenates from CHO cells stably expressing the human 5-HT1B or 5-HT1D receptor, or striatal tissue from rats and guinea pigs.[1]
-
Radioligand: [3H]-GR125743, a known 5-HT1B/1D receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]-GR125743) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
[35S]-GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to a receptor, providing information on the agonist or antagonist properties of a compound.
Objective: To determine the functional antagonist activity (pA2 or pKB) of this compound at the 5-HT1B receptor.
Materials:
-
Membrane Preparations: From a human recombinant cell line expressing the 5-HT1B receptor or rat striatal tissue.[1]
-
Radioligand: [35S]-GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist: A known 5-HT1B receptor agonist.
-
Test Compound: this compound.
-
Assay Buffer: Containing GDP, MgCl2, and other necessary ions.[2]
Procedure:
-
Pre-incubation: Membranes are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A fixed concentration of a 5-HT1B receptor agonist is added to stimulate G-protein activation.
-
[35S]-GTPγS Binding: [35S]-GTPγS is added to the mixture. In the presence of an activated G-protein coupled receptor, the Gα subunit exchanges GDP for GTP (or [35S]-GTPγS).
-
Incubation: The reaction is incubated to allow for [35S]-GTPγS binding.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membrane-bound [35S]-GTPγS.
-
Counting: The radioactivity on the filters is measured.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]-GTPγS binding is quantified. A Schild analysis is then used to determine the pA2 or apparent pKB value.
Mandatory Visualizations
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Pharmacology Assays
The general workflow for determining the binding affinity and functional activity of a compound like this compound involves a series of standardized in vitro assays.
Caption: General experimental workflow for in vitro pharmacological characterization.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 3. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
SB-616234-A: A Potent and Selective 5-HT1B Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB-616234-A is a novel, potent, and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, a key regulator of serotonergic neurotransmission.[1][2] As a G-protein coupled receptor, the 5-HT1B receptor is predominantly located on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit the release of serotonin (5-HT).[3] By blocking this negative feedback mechanism, 5-HT1B receptor antagonists like this compound enhance the release of serotonin in the synapse, a mechanism that holds significant therapeutic potential for treating a range of psychiatric disorders, including depression and anxiety.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the detailed experimental protocols used for its characterization.
This compound, with the chemical name (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride), has demonstrated high affinity for both human and rodent 5-HT1B receptors.[1] Its selectivity for the 5-HT1B receptor over other serotonin receptor subtypes and a wide range of other molecular targets makes it a valuable tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.[1] In vivo studies have further substantiated its mechanism of action, showing that oral administration of this compound leads to the occupation of central 5-HT1B receptors and a subsequent increase in extracellular serotonin levels.[2] This profile is consistent with the observed antidepressant- and anxiolytic-like effects in various animal models.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its binding affinity, functional antagonist potency, and in vivo efficacy.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species | Tissue/Cell Line | pKi | Selectivity (fold vs. h5-HT1B) | Reference |
| 5-HT1B | Human | CHO Cells | 8.3 ± 0.2 | - | [1] |
| 5-HT1D | Human | - | 6.6 ± 0.1 | >100 | [1] |
| 5-HT1B | Rat | Striatum | 9.2 ± 0.1 | - | [1] |
| 5-HT1B | Guinea Pig | Striatum | 9.2 ± 0.1 | - | [1] |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| [35S]-GTPγS Binding | Human | CHO Cells | pA2 | 8.6 ± 0.2 | [1] |
| [35S]-GTPγS Binding | Rat | Striatal Membranes | pKB | 8.4 ± 0.5 | [1] |
| Electrically Stimulated [3H]-5-HT Release | Guinea Pig | Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.8 | [1] |
| Electrically Stimulated [3H]-5-HT Release | Rat | Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.6 | [1] |
Table 3: In Vivo Activity of this compound
| Model | Species | Endpoint | ED50 (p.o.) | Reference |
| Ex vivo [3H]-GR125743 Binding | Rat | Inhibition of binding to striatal 5-HT1B receptors | 2.83 ± 0.39 mg/kg | [1] |
| SKF-99101H-induced Hypothermia | Guinea Pig | Reversal of hypothermia | 2.4 mg/kg | [2] |
| Maternal Separation-induced Vocalization | Rat | Anxiolytic effect | 1.0 mg/kg (i.p.) | [2] |
| Maternal Separation-induced Vocalization | Guinea Pig | Anxiolytic effect | 3.3 mg/kg (i.p.) | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental procedures used in its characterization.
Caption: Mechanism of action of this compound at the 5-HT1B autoreceptor.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the [35S]GTPγS functional assay.
Experimental Protocols
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.
1. Membrane Preparation from CHO Cells:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor are harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and pelleted by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Cells are homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and protein concentration is determined. Membranes are stored at -80°C.
2. Membrane Preparation from Rat/Guinea Pig Striatum:
-
Striatal tissue is dissected and placed in ice-cold buffer.
-
The tissue is homogenized in a buffer containing protease inhibitors.
-
The homogenate is subjected to differential centrifugation as described for the CHO cells to isolate the membrane fraction.
3. Competition Binding Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743).
-
Increasing concentrations of the competing ligand (this compound).
-
The prepared cell membranes (a specific amount of protein per well).
-
-
The plate is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1B ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]-GTPγS Binding Assays
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
1. Assay Protocol:
-
The assay is conducted using membranes prepared from CHO cells expressing the human 5-HT1B receptor or from rat striatum.
-
The membranes are pre-incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM).
-
For antagonist characterization, increasing concentrations of this compound are added, followed by a fixed concentration of a 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine). For determining agonist activity, only the test compound is added.
-
The reaction is initiated by the addition of [35S]-GTPγS (e.g., 0.1 nM).
-
The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [35S]-GTPγS.
-
The amount of bound [35S]-GTPγS is determined by scintillation counting.
-
Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The antagonist potency of this compound is determined by its ability to shift the concentration-response curve of the agonist to the right. The pA2 or pKB value is calculated using the Schild equation. The results indicated no evidence of agonist activity for this compound.[1]
Electrically Stimulated [3H]-5-HT Release from Brain Slices
This ex vivo assay assesses the functional consequence of 5-HT1B autoreceptor blockade on neurotransmitter release.
1. Protocol:
-
Slices of guinea pig or rat cerebral cortex are prepared.
-
The slices are incubated with [3H]-5-HT to allow for its uptake into serotonergic nerve terminals.
-
The slices are then placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
The release of [3H]-5-HT is stimulated by two periods of electrical stimulation (S1 and S2).
-
This compound (at a concentration such as 1 µM) is added to the superfusion buffer before the second stimulation period (S2).
-
The amount of radioactivity in the collected superfusate fractions is measured by scintillation counting.
-
The ratio of the [3H]-5-HT released during the second stimulation to that released during the first stimulation (S2/S1) is calculated.
-
An increase in the S2/S1 ratio in the presence of this compound indicates that the antagonist has blocked the inhibitory 5-HT1B autoreceptors, leading to an enhanced release of serotonin.[1]
Conclusion
This compound is a well-characterized, potent, and selective 5-HT1B receptor antagonist. The data presented in this guide, derived from a range of in vitro and in vivo experiments, robustly demonstrate its high affinity for the 5-HT1B receptor and its ability to functionally antagonize this receptor, leading to an increase in serotonin release. Its favorable pharmacological profile, including oral bioavailability and central nervous system penetration, has made it a valuable research tool and a lead compound in the investigation of novel antidepressant and anxiolytic therapies. The detailed experimental protocols provided herein offer a foundation for researchers seeking to further explore the pharmacology of this compound or to characterize other novel 5-HT1B receptor ligands.
References
In Vitro Characterization of SB-616234-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. The data and methodologies presented are compiled from peer-reviewed scientific literature to support further research and development efforts.
Core Data Summary
The following tables summarize the key quantitative data defining the binding affinity, functional activity, and selectivity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species/Cell Line | Parameter | Value |
| 5-HT1B | Human (CHO cells) | pKi | 8.3 ± 0.2[1] |
| 5-HT1B | Rat (Striatum) | pKi | 9.2 ± 0.1[1] |
| 5-HT1B | Guinea Pig (Striatum) | pKi | 9.2 ± 0.1[1] |
| 5-HT1D | Human | pKi | 6.6 ± 0.1[1] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Species/Tissue | Parameter | Value |
| [³⁵S]-GTPγS Binding | Human (CHO cells) | pA₂ | 8.6 ± 0.2[1] |
| [³⁵S]-GTPγS Binding | Rat (Striatal Membranes) | pKB | 8.4 ± 0.5[1] |
| [³H]-5-HT Release | Guinea Pig (Cortical Slices) | S2/S1 Ratio (at 1 µM) | 1.8[1] |
| [³H]-5-HT Release | Rat (Cortical Slices) | S2/S1 Ratio (at 1 µM) | 1.6[1] |
Table 3: Selectivity Profile of this compound
This compound has demonstrated over 100-fold selectivity for the human 5-HT1B receptor over a wide range of other molecular targets.[1]
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the 5-HT1B receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). In its natural state, the binding of serotonin (B10506) (5-HT) to the 5-HT1B receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin, this compound prevents this signaling cascade.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays
This protocol outlines the procedure for determining the binding affinity of this compound for the 5-HT1B receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or from homogenized rat or guinea pig striatum, are prepared and stored at -80°C until use.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-GR125743) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the competing ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]-GTPγS Functional Assay
This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1B receptor or from brain tissue as described for the binding assay.
-
Assay Buffer: A suitable buffer is 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, supplemented with 100 µM GDP.
-
Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of a 5-HT1B agonist (e.g., 5-carboxamidotryptamine), and [³⁵S]-GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]-GTPγS bound to the G-proteins is determined by scintillation counting.
-
Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist to the right is used to calculate its antagonist affinity, expressed as a pA₂ or pKB value.
Electrically Stimulated [³H]-5-HT Release from Brain Slices
This ex vivo assay assesses the functional consequence of 5-HT1B autoreceptor antagonism, which is an increase in serotonin release.
Methodology:
-
Slice Preparation: Coronal slices of rat or guinea pig cortex are prepared using a vibratome and maintained in oxygenated artificial cerebrospinal fluid (aCSF).
-
Radiolabeling: Slices are incubated with [³H]-5-HT to allow for its uptake into serotonergic nerve terminals.
-
Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with aCSF.
-
Stimulation and Collection: The slices are subjected to two periods of electrical stimulation (S1 and S2). Superfusate fractions are collected before, during, and after each stimulation period. This compound is added to the superfusion medium before the S2 period.
-
Quantification: The radioactivity in each superfusate fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-5-HT released by each stimulation is calculated, and the ratio of the release in the second period to the first (S2/S1) is determined. An S2/S1 ratio greater than 1 in the presence of this compound indicates that the antagonist has blocked the inhibitory effect of the 5-HT1B autoreceptors, leading to enhanced serotonin release.
References
Preclinical Profile of SB-616234-A: A 5-HT1B Receptor Antagonist for Depression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor, which has demonstrated antidepressant-like and anxiolytic-like properties in a range of preclinical studies. By blocking the autoinhibitory 5-HT1B receptors on presynaptic serotonin neurons, this compound enhances serotonergic neurotransmission, a key mechanism in the treatment of major depressive disorder. This technical guide provides a comprehensive overview of the core preclinical pharmacology of this compound, detailing its mechanism of action, and summarizing key in vitro and in vivo findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar compounds.
Introduction
Major depressive disorder is a leading cause of disability worldwide, and while existing treatments, such as selective serotonin reuptake inhibitors (SSRIs), are effective for many, there is a significant unmet need for therapies with improved efficacy and faster onset of action. The serotonin 1B (5-HT1B) receptor, a presynaptic autoreceptor that negatively regulates the release of serotonin, has emerged as a promising target for novel antidepressant drugs.[1] Antagonism of this receptor is hypothesized to disinhibit serotonin release, thereby increasing synaptic serotonin levels and producing an antidepressant effect.[2]
This compound is a novel, selective, and orally bioavailable 5-HT1B receptor antagonist that has been characterized in several preclinical models of depression and anxiety.[3] This document synthesizes the available preclinical data on this compound to provide a detailed technical resource for researchers and drug development professionals.
Mechanism of Action: 5-HT1B Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT1B receptor. These receptors are primarily located on the presynaptic terminals of serotonergic neurons and function as autoreceptors. When activated by serotonin, they initiate a negative feedback loop that inhibits further serotonin release.[4] By blocking these receptors, this compound prevents this feedback inhibition, leading to an increase in the release of serotonin into the synaptic cleft. This enhanced serotonergic neurotransmission is believed to underlie its antidepressant and anxiolytic effects.[3]
Mechanism of action of this compound.
In Vitro Pharmacology
Receptor Binding Affinity
This compound demonstrates high affinity for the human 5-HT1B receptor. It is also highly selective for the 5-HT1B receptor over a range of other molecular targets.[5]
| Receptor | Species | Preparation | pKi (mean ± SEM) |
| 5-HT1B | Human | CHO Cells | 8.3 ± 0.2 |
| 5-HT1D | Human | - | 6.6 ± 0.1 |
| 5-HT1B | Rat | Striatum | 9.2 ± 0.1 |
| 5-HT1B | Guinea Pig | Striatum | 9.2 ± 0.1 |
Table 1: Receptor Binding Affinities of this compound.[5]
Functional Antagonist Activity
In functional assays, this compound acts as a high-affinity antagonist with no evidence of agonist activity.[5]
| Assay | Species | Preparation | pA2 / pKB (mean ± SEM) |
| [³⁵S]-GTPγS Binding | Human | Recombinant Cell Line | 8.6 ± 0.2 (pA2) |
| [³⁵S]-GTPγS Binding | Rat | Striatal Membranes | 8.4 ± 0.5 (pKB) |
Table 2: Functional Antagonist Activity of this compound.[5]
Experimental Protocols
Receptor Binding Assays: Radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or striatal membranes from rats and guinea pigs. Assays were conducted to determine the binding affinity (pKi) of this compound.[5]
[³⁵S]-GTPγS Functional Assays: The antagonist properties of this compound were evaluated in [³⁵S]-GTPγS binding studies in both human recombinant cell lines and rat striatal membranes to determine its functional activity (pA2 and pKB values).[5]
In Vivo Pharmacology
Antidepressant-Like Activity
Mouse Forced Swim Test: this compound produced a significant decrease in immobility time in the mouse forced swim test, an effect that is predictive of antidepressant activity.[3]
| Compound | Dose (mg/kg, p.o.) | % Decrease in Immobility |
| This compound | 10 | Significant |
| This compound | 30 | Significant |
Table 3: Effect of this compound in the Mouse Forced Swim Test.[3]
Anxiolytic-Like Activity
Maternal Separation-Induced Vocalization Model: this compound demonstrated dose-related anxiolytic effects in both rat and guinea pig maternal separation-induced vocalization models.[3]
| Species | ED₅₀ (mg/kg, i.p.) |
| Rat | 1.0 |
| Guinea Pig | 3.3 |
Table 4: Anxiolytic-Like Effects of this compound.[3]
Neurochemical Effects
In Vivo Microdialysis: Oral administration of this compound in freely moving guinea pigs resulted in a dose-related increase in extracellular serotonin (5-HT) levels in the dentate gyrus.[3]
| Dose (mg/kg, p.o.) | % Increase in Extracellular 5-HT |
| 3 | ~150% |
| 10 | ~200% |
| 30 | ~250% |
Table 5: Effect of this compound on Extracellular 5-HT in the Guinea Pig Dentate Gyrus.[3]
Experimental Protocols
Mouse Forced Swim Test: Male mice were individually placed in a cylinder of water from which they could not escape. The duration of immobility during a set period was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[3]
Maternal Separation-Induced Vocalization: Rat or guinea pig pups were separated from their mothers, and the number of ultrasonic vocalizations was measured. A reduction in vocalizations is indicative of an anxiolytic-like effect.[3]
In Vivo Microdialysis: A microdialysis probe was surgically implanted in the dentate gyrus of freely moving guinea pigs. Following oral administration of this compound, dialysate samples were collected and analyzed for 5-HT content using high-performance liquid chromatography with electrochemical detection.[3]
Experimental workflow for this compound.
Pharmacokinetics and Safety
Detailed public information regarding the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile and comprehensive toxicology and safety pharmacology studies for this compound is limited at the time of this writing. The available literature indicates that this compound is orally bioavailable.[3] Further studies would be required to fully characterize its pharmacokinetic and safety profile for clinical development.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for depression and anxiety. Its selective antagonism of the 5-HT1B receptor leads to an increase in synaptic serotonin levels, which is correlated with antidepressant- and anxiolytic-like effects in established animal models. The compound's high affinity, selectivity, and oral bioavailability make it a promising candidate for further development. Future research should focus on a comprehensive evaluation of its pharmacokinetic and safety profile to support its transition to clinical trials.
References
- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 5-HT1B receptors in the regulation of serotonin cell firing and release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-616234-A in Serotonin Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-616234-A is a novel and highly selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. This technical guide provides an in-depth analysis of its mechanism of action and its impact on serotonergic neurotransmission. Through a comprehensive review of preclinical data, this document details the binding affinity, functional activity, and in vivo receptor occupancy of this compound. Detailed experimental protocols for key assays are provided, and its mechanism of action is visually represented through signaling pathway and experimental workflow diagrams. The data presented herein demonstrates that this compound acts as a potent 5-HT1B autoreceptor antagonist, leading to an increase in serotonin release. These findings underscore its potential therapeutic utility in disorders where modulation of serotonergic activity is desired.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a regulatory role in a wide array of physiological processes, including mood, cognition, and sleep.[1] The diverse effects of serotonin are mediated by a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). The 5-HT1B receptor subtype is of particular interest as it functions as both a presynaptic autoreceptor on serotonergic neurons and as a postsynaptic heteroreceptor on other neuronal types. As a presynaptic autoreceptor, the 5-HT1B receptor is a key component of the negative feedback loop that governs the synthesis and release of serotonin.[2] Blockade of these autoreceptors is hypothesized to increase the synaptic concentration of serotonin, a mechanism that is of significant interest for the development of novel antidepressants and anxiolytics.[2][3]
This compound has emerged as a potent and selective antagonist for the 5-HT1B receptor.[4] This guide aims to provide a detailed technical overview of the pharmacological characteristics of this compound and its functional consequences on serotonin neurotransmission.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and in vivo efficacy.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species/Cell Line | Parameter | Value |
| Human 5-HT1B | CHO Cells | pKi | 8.3 ± 0.2 |
| Human 5-HT1D | CHO Cells | pKi | 6.6 ± 0.1 |
| Rat 5-HT1B | Striatum | pKi | 9.2 ± 0.1 |
| Guinea Pig 5-HT1B | Striatum | pKi | 9.2 ± 0.1 |
Data sourced from Neuropharmacology, 2006.[4]
Table 2: Functional Antagonist Activity of this compound
| Assay | Species/Tissue | Parameter | Value |
| [35S]-GTPγS Binding | Human 5-HT1B (CHO Cells) | pA2 | 8.6 ± 0.2 |
| [35S]-GTPγS Binding | Rat Striatum | pKB | 8.4 ± 0.5 |
| [3H]-5-HT Release | Guinea Pig Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.8 |
| [3H]-5-HT Release | Rat Cortical Slices | S2/S1 Ratio (at 1 µM) | 1.6 |
Data sourced from Neuropharmacology, 2006.[4]
Table 3: In Vivo Receptor Occupancy of this compound
| Assay | Species | Route of Administration | Parameter | Value |
| Ex vivo [3H]-GR125743 Binding | Rat Striatum | Oral (p.o.) | ED50 | 2.83 ± 0.39 mg/kg |
Data sourced from Neuropharmacology, 2006.[4]
Mechanism of Action: 5-HT1B Autoreceptor Antagonism
This compound exerts its effects on serotonin neurotransmission primarily through the blockade of presynaptic 5-HT1B autoreceptors. The following diagram illustrates this mechanism.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the receptor of interest (e.g., CHO cells with human 5-HT1B) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
-
-
Incubation:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1B receptor (e.g., [3H]-GR125743).
-
Increasing concentrations of the unlabeled competing ligand (this compound) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1B ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the 5-HT1B receptor are prepared.
-
Incubation:
-
Membranes are incubated in a buffer containing GDP, which maintains the G-proteins in an inactive state.
-
To measure antagonist activity, a known 5-HT1B agonist is added along with varying concentrations of this compound.
-
[35S]-GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]-GTPγS on the Gα subunit.
-
-
Separation and Quantification: The reaction is stopped, and bound [35S]-GTPγS is separated from the free form by vacuum filtration. The radioactivity is then quantified.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]-GTPγS binding is measured. The antagonist affinity is expressed as a pA2 or pKB value.
Electrically Stimulated [3H]-5-HT Release Assay
This ex vivo assay directly measures the effect of a compound on neurotransmitter release from brain tissue.
Protocol:
-
Slice Preparation: Brain regions rich in serotonergic terminals, such as the cortex, are dissected and sliced.
-
Loading with [3H]-5-HT: The brain slices are incubated with [3H]-5-HT, which is taken up into the serotonergic neurons.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation and Collection:
-
The slices are subjected to two periods of electrical stimulation (S1 and S2).
-
The perfusate is collected in fractions before, during, and after each stimulation period.
-
This compound is added to the perfusion buffer before the second stimulation (S2).
-
-
Quantification and Analysis:
-
The amount of [3H]-5-HT in each fraction is determined by liquid scintillation counting.
-
The ratio of [3H]-5-HT release during the second stimulation to the first (S2/S1) is calculated. An S2/S1 ratio greater than 1 indicates that the drug has enhanced neurotransmitter release.
-
Conclusion
The data presented in this technical guide collectively demonstrates that this compound is a potent and selective 5-HT1B receptor antagonist.[4] Its high affinity for the 5-HT1B receptor, coupled with its functional antagonist activity, translates to an in vivo blockade of presynaptic autoreceptors. This action disinhibits serotonin release, leading to increased levels of synaptic serotonin. The preclinical profile of this compound suggests its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety, where enhanced serotonergic neurotransmission is a desired outcome.[3] Further clinical investigation is warranted to fully elucidate its therapeutic efficacy in human populations.
References
- 1. Serotonin release from brain slices by electrical stimulation: regional differences and effect of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
An In-Depth Technical Guide to the Pharmacokinetics of Oral SB-616234-A Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor. Its ability to be administered orally and effectively cross the blood-brain barrier to engage its central nervous system target makes its pharmacokinetic profile a critical area of study for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetics of oral this compound administration, with a focus on preclinical studies.
Core Pharmacokinetic Properties
Currently, detailed quantitative pharmacokinetic parameters such as plasma concentration-time profiles, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) following oral administration of this compound are not available in the public domain.
However, preclinical research has demonstrated the oral bioavailability and central nervous system activity of this compound in rats.
Table 1: In Vivo Central Nervous System Activity of Oral this compound in Rats
| Parameter | Value | Species | Tissue | Assay |
| ED50 | 2.83 ± 0.39 mg/kg | Rat | Striatum | Ex vivo [3H]-GR125743 binding to 5-HT1B receptors |
This ED50 value represents the dose at which this compound produces 50% of its maximal effect in inhibiting the binding of a radiolabeled ligand to 5-HT1B receptors in the rat striatum. This demonstrates that after oral administration, this compound is absorbed, distributed to the brain, and occupies its target receptor in a dose-dependent manner[1].
Experimental Protocols
The following section details the methodology used to determine the in vivo central nervous system activity of orally administered this compound.
Ex vivo [3H]-GR125743 Binding Assay in Rat Striatum
Objective: To assess the occupancy of 5-HT1B receptors in the brain by this compound following oral administration.
Experimental Workflow:
Caption: Workflow for the ex vivo 5-HT1B receptor binding assay.
Methodology:
-
Animal Dosing: Male rats are orally administered a range of doses of this compound (e.g., 0.3-30 mg/kg) or a vehicle control.
-
Tissue Collection: At a predetermined time after dosing, animals are euthanized, and their brains are rapidly removed. The striatum, a brain region with high expression of 5-HT1B receptors, is dissected.
-
Tissue Preparation: The striatal tissue is homogenized in an appropriate buffer.
-
Ex vivo Radioligand Binding: The tissue homogenates are incubated with a saturating concentration of [3H]-GR125743, a radiolabeled 5-HT1B/1D receptor antagonist.
-
Washing and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are washed with cold buffer to remove non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters, representing the [3H]-GR125743 bound to 5-HT1B receptors, is measured using liquid scintillation counting.
-
Data Analysis: The amount of bound radioligand in the drug-treated groups is compared to the vehicle-treated control group to calculate the percentage of receptor occupancy for each dose of this compound. The dose that produces 50% inhibition of [3H]-GR125743 binding (ED50) is then calculated using non-linear regression analysis.
Signaling Pathway
This compound acts as an antagonist at the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The primary function of presynaptic 5-HT1B autoreceptors is to inhibit the release of serotonin (5-HT). By blocking these receptors, this compound is expected to increase the synaptic concentration of 5-HT.
Caption: Mechanism of action of this compound at the 5-HT1B autoreceptor.
Conclusion
The available data confirms that this compound is an orally bioavailable 5-HT1B receptor antagonist that reaches its central target in a dose-dependent manner. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics, requires further investigation to obtain quantitative parameters such as Cmax, Tmax, AUC, and elimination half-life. Such data would be invaluable for guiding the design of future preclinical and clinical studies.
References
Methodological & Application
Application Notes and Protocols for SB-616234-A: In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the in vivo evaluation of SB-616234-A, a selective 5-HT1B receptor antagonist. The following sections detail the methodologies for key behavioral and neurochemical assays, summarize quantitative data, and illustrate the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the effective dose (ED50) of this compound in various preclinical models of anxiety and depression.
| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Pharmacological Effect |
| Mouse Forced Swim Test | Mouse | Not Specified | - | Antidepressant-like |
| Rat Maternal Separation-Induced Vocalization | Rat | Intraperitoneal (i.p.) | 1.0 | Anxiolytic-like |
| Guinea Pig Maternal Separation-Induced Vocalization | Guinea Pig | Intraperitoneal (i.p.) | 3.3 | Anxiolytic-like |
| Marmoset Human Threat Test | Marmoset | Not Specified | - | Anxiolytic-like |
| SKF-99101H-Induced Hypothermia Reversal | Guinea Pig | Oral (p.o.) | 2.4 | 5-HT1B Receptor Antagonism |
| Inhibition of [3H]-GR125743 Binding (ex vivo) | Rat | Oral (p.o.) | 2.83 | 5-HT1B Receptor Occupancy |
Signaling Pathway
This compound acts as an antagonist at the serotonin (B10506) 1B (5-HT1B) receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Antagonism by this compound blocks the downstream signaling cascade typically initiated by serotonin binding, leading to an increase in extracellular serotonin levels.
Application Notes and Protocols for SB-616234-A in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-616234-A, a selective 5-HT1B receptor antagonist, in rodent models of anxiety. The following sections detail the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for assessing the anxiolytic-like effects of this compound.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] These receptors are expressed in various brain regions implicated in the regulation of mood and anxiety. By blocking the 5-HT1B autoreceptors on presynaptic neurons, this compound is proposed to increase the release of serotonin (5-HT) into the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is believed to underlie its potential anxiolytic and antidepressant effects. Preclinical studies have demonstrated the efficacy of this compound in various rodent models of anxiety-like behavior.[1]
Mechanism of Action: 5-HT1B Receptor Antagonism
This compound, as a 5-HT1B receptor antagonist, binds to these autoreceptors and blocks the inhibitory effect of serotonin. This disinhibition results in an increased release of serotonin from the presynaptic terminal. The elevated synaptic serotonin levels can then act on various postsynaptic serotonin receptors, leading to the downstream signaling events that are thought to mediate the anxiolytic effects.
Quantitative Data Summary
The anxiolytic-like effects of this compound have been quantified in several rodent models. The following tables summarize the available dose-response data.
Table 1: Anxiolytic-like Effects of this compound in the Maternal Separation-Induced Vocalisation Model [1]
| Species | Route of Administration | Dose (mg/kg) | Effect | ED₅₀ (mg/kg) |
| Rat | i.p. | 0.3 - 3 | Dose-related decrease in vocalizations | 1.0 |
| Guinea Pig | i.p. | 1 - 10 | Dose-related decrease in vocalizations | 3.3 |
Note: ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximum effect.
Experimental Protocols
The following are detailed protocols for common rodent models of anxiety. While specific studies utilizing this compound in the Elevated Plus Maze and Open Field Test were not identified in the literature search, these standardized protocols can be adapted for the evaluation of its anxiolytic-like properties.
Maternal Separation-Induced Ultrasonic Vocalization Test
This test is used to assess the anxiolytic potential of compounds by measuring the reduction in distress vocalizations of pups when separated from their mother.
Experimental Workflow:
Protocol:
-
Animals: Use rat or guinea pig pups (e.g., postnatal day 8-12).
-
Housing: House dams with their litters in standard laboratory cages with a regular light-dark cycle.
-
Acclimatization: Allow the dam and litter to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).
-
Procedure: a. Remove the dam from the home cage. b. Separate the pups and place them in individual holding containers. c. Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses. d. After a specified pretreatment time (e.g., 30 minutes), place each pup individually into a sound-attenuated chamber. e. Record ultrasonic vocalizations for a set period (e.g., 5 minutes) using a specialized microphone and software.
-
Data Analysis: Quantify the number and total duration of vocalizations. A decrease in vocalizations in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][4]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Adult mice or rats.
-
Acclimatization: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[5]
-
Drug Administration: Administer this compound or vehicle at the desired doses and route (e.g., i.p., p.o.) with an appropriate pretreatment time.
-
Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a 5-minute session. c. Record the session using a video camera mounted above the maze.
-
Data Analysis: Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6][7]
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Animals: Adult mice or rats.
-
Acclimatization: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[5]
-
Drug Administration: Administer this compound or vehicle at the desired doses and route with a suitable pretreatment time.
-
Procedure: a. Place the animal in the center of the open field. b. Allow the animal to explore the arena for a set period (e.g., 5-10 minutes). c. Record the session with an overhead video camera.
-
Data Analysis: Measure the time spent in the center versus the periphery of the arena, the total distance traveled, and the frequency of rearing. A significant increase in the time spent in the central zone, without a significant change in total locomotor activity, suggests an anxiolytic effect.
Conclusion
This compound has demonstrated clear anxiolytic-like effects in the maternal separation-induced vocalization model in both rats and guinea pigs. The provided protocols for this and other standard anxiety models like the Elevated Plus Maze and Open Field Test offer a framework for further investigation into the anxiolytic potential of this 5-HT1B receptor antagonist. Researchers are encouraged to conduct dose-response studies in these additional models to fully characterize the behavioral profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B). It is a valuable tool for investigating the physiological and pathological roles of this receptor in the central nervous system and other tissues. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a research setting.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₃₂H₃₆ClN₅O₃ |
| Molecular Weight | 574.1 g/mol |
| Appearance | Solid powder |
| Storage of Solid | Store at -20°C for long-term stability. |
| Storage of Solution | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
Solution Preparation
The choice of solvent is critical for the successful application of this compound in experimental settings. Based on available information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Recommended Solvents and Concentrations:
| Solvent | Recommended Concentration | Notes |
| DMSO | 10 mM | Commercially available as a pre-prepared solution. Suitable for creating high-concentration stock solutions. |
| Ethanol (B145695) | Insufficient data | Solubility in ethanol has not been widely reported. Preliminary testing is recommended. |
| Aqueous Buffers | Insufficient data | Direct dissolution in aqueous buffers is not recommended due to poor solubility. Dilution from a DMSO stock is the preferred method. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound solid and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.741 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C.
Note on Further Dilutions:
For most biological experiments, the DMSO stock solution will need to be further diluted in an appropriate aqueous buffer (e.g., PBS, cell culture medium). It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Stability
-
Solid: When stored at -20°C and protected from light and moisture, the solid form of this compound is expected to be stable for an extended period.
-
DMSO Stock Solution: Aliquoted and stored at -20°C, the DMSO stock solution should be stable for several months. It is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Aqueous Working Solutions: Working solutions prepared in aqueous buffers should be used immediately and not stored for long periods, as the compound may be less stable in aqueous environments.
Signaling Pathway of 5-HT1B Receptor Antagonism
This compound exerts its effects by blocking the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the inhibitory G-protein, Gαi/o. The binding of serotonin (5-HT) to the 5-HT1B receptor activates this pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors. As an antagonist, this compound prevents these downstream effects of serotonin.
Caption: Antagonism of the 5-HT1B receptor by this compound.
Disclaimer
This information is intended for research use only and is not for human or veterinary use. The protocols and data presented here are based on currently available information and should be adapted as necessary for specific experimental conditions. It is the responsibility of the user to ensure safe handling and disposal of all chemical reagents.
Application Notes and Protocols for SB-616234-A Administration in Mice
For research use only. Not for human use.
Disclaimer
No specific dosage of SB-616234-A for mice has been identified in the currently available scientific literature. The information provided herein is based on data from studies conducted in other rodent species, primarily rats, and general pharmacological principles. Researchers must conduct their own dose-finding studies to determine the optimal and safe dosage for their specific mouse model and experimental design.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B). It exhibits high affinity for human, rat, and guinea pig 5-HT1B receptors.[1] In preclinical studies, it has been investigated for its potential therapeutic effects. These application notes provide a summary of its properties and a general protocol for its use in mice, extrapolated from rat studies.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT1B receptor. This receptor is a G-protein coupled receptor that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this interaction, this compound can modulate the release of serotonin and other neurotransmitters.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from a study conducted in rats. This data can be used as a reference for designing initial dose-finding experiments in mice.
| Parameter | Species | Value | Route of Administration | Reference |
| Dosage Range | Rat | 0.3-30 mg/kg | Oral (p.o.) | [1] |
| ED50 | Rat | 2.83 ± 0.39 mg/kg | Oral (p.o.) | [1] |
| Affinity (pKi) | Human (CHO cells) | 8.3 ± 0.2 | In vitro | [1] |
| Affinity (pKi) | Rat (striatum) | 9.2 ± 0.1 | In vitro | [1] |
| Antagonist Potency (pA2) | Human (CHO cells) | 8.6 ± 0.2 | In vitro ([35S]-GTPγS) | [1] |
| Antagonist Potency (pKB) | Rat (striatum) | 8.4 ± 0.5 | In vitro ([35S]-GTPγS) | [1] |
Experimental Protocols
Preparation of this compound Solution
This protocol is a general guideline and may need to be adapted based on the specific form of this compound (e.g., hydrochloride salt) and the desired final concentration.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and solutions for pH adjustment (if necessary)
-
Sterile filter (0.22 µm)
Procedure:
-
Determine the required concentration and volume: Based on the target dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. Aim for a dosing volume that is appropriate for the route of administration (see below).
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Add a small amount of the chosen vehicle to the powder.
-
Vortex thoroughly. If the compound does not fully dissolve, brief sonication may be helpful.
-
Gradually add the remaining vehicle to reach the final desired volume.
-
-
pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (typically 7.2-7.4) using sterile, dilute acid or base.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a specified temperature (e.g., 4°C for short-term storage or -20°C for long-term storage).
Administration to Mice
The following protocols are general guidelines for common routes of administration in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a) Oral Gavage (p.o.)
This route was used in the rat study and is often preferred for its clinical relevance.
Materials:
-
Prepared this compound solution
-
Appropriate gauge feeding needle (gavage needle) for mice (typically 20-22 gauge with a ball tip)
-
Syringe (1 ml)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Measure the needle length: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Fill the syringe: Draw the calculated volume of the this compound solution into the syringe.
-
Administration:
-
Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force it.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the mouse for any signs of distress after administration.
b) Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml)
-
Sterile needle (typically 25-27 gauge)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administration:
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating improper placement.
-
Slowly inject the solution.
-
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any adverse reactions.
Mandatory Visualizations
Caption: 5-HT1B receptor signaling pathway and the antagonistic action of this compound.
Caption: Recommended experimental workflow for in vivo studies with this compound in mice.
References
Application Notes and Protocols for the Administration of SB-616234-A in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of SB-616234-A, a selective 5-HT1B receptor antagonist, in common behavioral assays used to assess antidepressant and anxiolytic-like effects in rodent models.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor. As a presynaptic autoreceptor, the 5-HT1B receptor typically inhibits the release of serotonin. By blocking this receptor, this compound increases the synaptic concentration of serotonin, which is hypothesized to mediate its therapeutic effects in mood and anxiety disorders. The following protocols are designed to guide researchers in evaluating the behavioral effects of this compound.
Data Presentation
The following table summarizes the quantitative data for the administration of this compound in various behavioral assays based on preclinical studies.
| Behavioral Assay | Species/Strain | Administration Route | Dose Range | Pre-treatment Time | Observed Effects |
| Forced Swim Test | Mouse | Oral (p.o.) | 3 - 30 mg/kg | 60 minutes | Dose-dependent decrease in immobility time |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 30 minutes | Increase in time spent in and entries into open arms |
| Conditioned Place Preference | Mouse | Subcutaneous (s.c.) | 5 - 10 mg/kg | 20 minutes | Conditioned preference for the drug-paired chamber |
Signaling Pathway of 5-HT1B Receptor Antagonism
This compound acts by blocking the 5-HT1B autoreceptor on presynaptic serotonergic neurons. This disinhibits the neuron, leading to increased serotonin release into the synaptic cleft. The elevated serotonin levels then act on various postsynaptic serotonin receptors to elicit downstream signaling cascades.
Caption: 5-HT1B Receptor Antagonist Signaling Pathway.
Experimental Protocols
Forced Swim Test (FST)
This test is a widely used rodent behavioral assay for assessing antidepressant-like activity.
Experimental Workflow
Caption: Forced Swim Test Experimental Workflow.
Methodology
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer the desired dose (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage (p.o.).
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle 60 minutes prior to the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session using a video camera for later analysis.
-
After the 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Experimental Workflow
Caption: Elevated Plus Maze Experimental Workflow.
Methodology
-
Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the desired dose (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Procedure:
-
Acclimate the rats to the dimly lit testing room for at least 30 minutes prior to testing.
-
Administer this compound or vehicle 30 minutes before the test.
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
A video camera mounted above the maze records the session for analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic-like effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.
Experimental Workflow
Caption: Conditioned Place Preference Experimental Workflow.
Methodology
-
Animals: Male BALB/c mice (8-10 weeks old) are commonly used.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a removable guillotine door.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the desired dose (e.g., 5, 10 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
-
Procedure:
-
Pre-Conditioning (Day 1): Place the mouse in the apparatus with free access to both chambers for 20 minutes to determine initial preference.
-
Conditioning (Days 2-5):
-
On drug-pairing days, administer this compound and confine the mouse to one of the chambers (typically the initially non-preferred chamber) for 20 minutes.
-
On vehicle-pairing days, administer the vehicle and confine the mouse to the other chamber for 20 minutes. The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
Post-Conditioning (Day 6): Place the mouse in the apparatus with free access to both chambers for 20 minutes.
-
-
Data Analysis:
-
Record the time spent in each chamber during the pre- and post-conditioning tests. A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference.
-
Application Notes and Protocols: SB-616234-A in Microdialysis Studies for 5-HT Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-616234-A is a potent and selective antagonist of the 5-HT1B receptor, which has demonstrated potential for therapeutic applications in affective disorders such as anxiety and depression.[1] The 5-HT1B receptor functions as a terminal autoreceptor on serotonergic neurons, and its blockade is hypothesized to increase the release of serotonin (B10506) (5-HT) in various brain regions. In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters in awake, freely moving animals, providing crucial insights into the neurochemical effects of novel compounds. This document provides detailed application notes and protocols for the use of this compound in microdialysis studies to assess its impact on 5-HT release.
Data Presentation
The administration of this compound has been shown to cause a dose-dependent increase in extracellular 5-HT levels. The following tables summarize the quantitative data from preclinical studies.
Table 1: In Vivo Effect of this compound on Extracellular 5-HT Levels in the Dentate Gyrus of Freely Moving Guinea Pigs
| Dose (mg/kg, p.o.) | Mean Increase in Extracellular 5-HT (% of Baseline) |
| 3 | Dose-related increase observed |
| 10 | Dose-related increase observed |
| 30 | Dose-related increase observed |
Note: The data indicates a dose-related increase, however, specific percentage increases were not detailed in the available literature. This table reflects the reported trend.[1]
Table 2: In Vitro and Ex Vivo Data for this compound
| Parameter | Species | Tissue/System | Value |
| Affinity (pKi) | Human | Recombinant CHO cells | 8.3 ± 0.2 |
| Rat | Striatum | 9.2 ± 0.1 | |
| Guinea Pig | Striatum | 9.2 ± 0.1 | |
| Antagonist Activity (pA2/pKB) | Human | Recombinant CHO cells ([³⁵S]-GTPγS) | pA2 = 8.6 ± 0.2 |
| Rat | Striatal membranes ([³⁵S]-GTPγS) | pKB = 8.4 ± 0.5 | |
| Effect on [³H]-5-HT Release (in vitro) | Guinea Pig | Cortical Slices (1 µM) | S2/S1 ratio = 1.8 |
| Rat | Cortical Slices (1 µM) | S2/S1 ratio = 1.6 | |
| Receptor Occupancy (ED50, ex vivo) | Rat | Striatal 5-HT1B receptors | 2.83 ± 0.39 mg/kg, p.o. |
This table summarizes the high-affinity and selective antagonist profile of this compound at the 5-HT1B receptor.[2]
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to measure the effect of this compound on 5-HT release in the rat brain. The protocol is a comprehensive guide that can be adapted for specific brain regions of interest.
Part 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House animals individually and allow them to acclimate for at least one week before surgery.
-
Provide food and water ad libitum.
-
-
Anesthesia and Stereotaxic Implantation:
-
Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Identify bregma and lambda.
-
Drill a small hole over the target brain region (e.g., for the prefrontal cortex, coordinates relative to bregma might be AP: +3.2 mm, ML: ±0.8 mm).
-
Slowly lower a guide cannula to the desired depth (e.g., for the prefrontal cortex, DV: -2.0 mm from the skull surface).
-
Secure the guide cannula to the skull with dental cement and stainless-steel anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 7 days post-surgery.
-
Part 2: In Vivo Microdialysis Procedure
-
Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., with a 2-4 mm membrane) through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Equilibration and Baseline Collection:
-
Allow a 2-3 hour equilibration period to establish a stable baseline of extracellular 5-HT.
-
Collect dialysate samples every 20-30 minutes into vials containing an antioxidant (e.g., 0.02 M acetic acid).
-
Collect at least three consecutive baseline samples with less than 10% variation in 5-HT concentration.
-
-
This compound Administration and Sample Collection:
-
Prepare this compound in a suitable vehicle (e.g., sterile water or saline).
-
Administer this compound via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) at the chosen doses (e.g., 3, 10, 30 mg/kg).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Store all samples at -80°C until analysis.
-
Part 3: Sample Analysis (HPLC-ECD)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):
-
Analyze the dialysate samples to quantify 5-HT concentrations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate) containing an ion-pairing agent, EDTA, and an organic modifier like methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Electrochemical Detection:
-
Set the potential of the glassy carbon working electrode to a level optimal for 5-HT oxidation (e.g., +0.65 V) against an Ag/AgCl reference electrode.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of 5-HT.
-
Inject the dialysate samples and quantify the 5-HT concentration by comparing the peak areas to the standard curve.
-
Express the results as a percentage of the mean baseline 5-HT levels.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SB-616234-A in the Forced Swim Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-616234-A, a potent and selective 5-HT1B receptor antagonist, in the forced swim test (FST). The FST is a widely used preclinical behavioral assay to screen for potential antidepressant properties of novel compounds.
Introduction to this compound and the Forced Swim Test
This compound has demonstrated antidepressant-like activity in preclinical studies, notably by reducing immobility time in the mouse forced swim test[1]. This effect is consistent with its mechanism of action as a 5-HT1B receptor antagonist. The 5-HT1B receptor functions as a presynaptic autoreceptor, and its blockade by this compound leads to an increase in the release of serotonin (B10506) (5-HT) in brain regions implicated in mood regulation, such as the dentate gyrus[1]. The FST is a behavioral despair model where animals are placed in an inescapable cylinder of water. The duration of immobility is measured, and a reduction in this parameter by a test compound is indicative of an antidepressant-like effect.
Mechanism of Action: 5-HT1B Receptor Antagonism
The primary mechanism through which this compound is believed to exert its antidepressant-like effects is by blocking presynaptic 5-HT1B autoreceptors on serotonergic neurons. This action inhibits the negative feedback loop that normally restricts serotonin release, thereby increasing synaptic serotonin concentrations.
Experimental Protocol: Forced Swim Test in Mice
This protocol is a generalized procedure based on standard FST methodologies. Researchers should consult the specific details from the primary literature on this compound when available.
1. Animals:
-
Male mice of a standard strain (e.g., CD-1 or C57BL/6) are commonly used.
-
Animals should be housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.
-
The water should be changed between subjects.
3. Drug Administration:
-
This compound is orally bioavailable and can be administered via oral gavage.
-
Prepare a vehicle control (e.g., sterile water or 0.5% methylcellulose).
-
Administer this compound or vehicle at a specified time before the test (e.g., 60 minutes).
4. Forced Swim Test Procedure:
-
Gently place the mouse into the cylinder of water.
-
The total duration of the test is typically 6 minutes.
-
The first 2 minutes are considered an acclimatization period and are not scored.
-
During the final 4 minutes, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
A trained observer, blind to the treatment conditions, should perform the scoring. Alternatively, automated video tracking software can be used.
5. Data Analysis:
-
The primary endpoint is the duration of immobility (in seconds).
-
Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
A statistically significant decrease in immobility time in the this compound treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
Data Presentation
The following table is a template for presenting the quantitative data from a forced swim test experiment with this compound. The actual data from the primary literature was not accessible and should be inserted where indicated.
| Treatment Group | Dose (mg/kg, p.o.) | n | Immobility Time (seconds) Mean ± SEM | p-value vs. Vehicle |
| Vehicle | - | 10 | [Insert Mean ± SEM] | - |
| This compound | 3 | 10 | [Insert Mean ± SEM] | [Insert p-value] |
| This compound | 10 | 10 | [Insert Mean ± SEM] | [Insert p-value] |
| This compound | 30 | 10 | [Insert Mean ± SEM] | [Insert p-value] |
| Positive Control (e.g., Fluoxetine) | 20 | 10 | [Insert Mean ± SEM] | [Insert p-value] |
Note: The doses presented are hypothetical and should be replaced with the actual doses used in the study by Dawson et al. (2006)[1]. A significant reduction in immobility time for the this compound groups compared to the vehicle group would confirm its antidepressant-like profile.
Conclusion
This compound demonstrates potential as an antidepressant compound, as evidenced by its ability to reduce immobility in the mouse forced swim test[1]. This effect is attributed to its mechanism as a selective 5-HT1B receptor antagonist, leading to enhanced serotonergic neurotransmission. The provided protocol offers a standardized method for researchers to further investigate the antidepressant-like effects of this compound and similar compounds. Accurate and detailed data recording, as outlined in the data presentation table, is crucial for the robust evaluation of the compound's efficacy.
References
Application Notes and Protocols for the Elevated Plus Maze (EPM) Test
Topic: Evaluation of Anxiolytic Compounds using the Elevated Plus Maze, with a Hypothetical Application for a 5-HT1B Receptor Antagonist (e.g., SB-616234-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2][3] The test is based on the conflict between the innate tendency of rodents to explore novel environments and their aversion to open, elevated spaces.[1] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze, while anxiogenic compounds have the opposite effect. These application notes provide a detailed protocol for the EPM test and a hypothetical example of its use in characterizing a selective 5-HT1B receptor antagonist, this compound.
Experimental Protocols
Apparatus
-
The elevated plus maze consists of four arms arranged in a plus shape, elevated from the floor (typically 50 cm for mice).[2]
-
Two opposite arms are enclosed by high walls (e.g., 15 cm), and the other two arms are open.[2]
-
A central platform connects the four arms.
-
For mice, typical arm dimensions are 30 cm long x 5 cm wide.[2]
-
The apparatus should be made of a non-porous material for easy cleaning.
Animals
-
Adult mice (e.g., C57BL/6, 8-12 weeks old) are commonly used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water should be available ad libitum.
-
Mice should be acclimated to the housing facility for at least one week before testing.
-
It is recommended to handle the mice for a few days leading up to the experiment to reduce stress from handling on the test day.[1]
Experimental Procedure
-
Acclimation: On the day of the experiment, transport the mice to the testing room at least 30-60 minutes before the start of the test to allow for acclimation to the new environment.[2][4]
-
Drug Administration:
-
Administer the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., diazepam) at the appropriate time before testing. The route of administration (e.g., intraperitoneal, oral) and pre-treatment time will depend on the pharmacokinetic properties of the compound. For instance, diazepam (1.5 mg/kg) is often administered intraperitoneally 30 minutes before the test.[5]
-
-
Testing:
-
Data Collection: An automated tracking system or manual scoring can be used to measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An entry is typically defined as all four paws entering an arm.[2]
-
-
Cleaning: After each trial, the maze should be thoroughly cleaned with a 70% ethanol (B145695) solution to remove any olfactory cues.[2]
Hypothetical Application: Evaluation of this compound
Objective
To assess the potential anxiolytic-like effects of the selective 5-HT1B receptor antagonist, this compound, in the elevated plus maze test in mice.
Hypothetical Experimental Groups
-
Group 1: Vehicle (e.g., saline or 0.5% methylcellulose, p.o.)
-
Group 2: this compound (Low Dose, e.g., 3 mg/kg, p.o.)
-
Group 3: this compound (Medium Dose, e.g., 10 mg/kg, p.o.)
-
Group 4: this compound (High Dose, e.g., 30 mg/kg, p.o.)
-
Group 5: Diazepam (Positive Control, 1.5 mg/kg, i.p.)
Data Presentation: Hypothetical Results
The following tables summarize the hypothetical data for the effects of this compound and diazepam in the elevated plus maze.
Table 1: Time Spent in Arms (seconds)
| Treatment Group | Mean Time in Open Arms (s) | SEM | Mean Time in Closed Arms (s) | SEM |
| Vehicle | 30.5 | 4.2 | 240.1 | 8.5 |
| This compound (3 mg/kg) | 45.2 | 5.1 | 225.8 | 7.9 |
| This compound (10 mg/kg) | 68.9 | 6.8 | 201.3 | 9.1 |
| This compound (30 mg/kg) | 85.4 | 8.2 | 185.6 | 10.3 |
| Diazepam (1.5 mg/kg) | 92.1 | 9.5 | 180.2 | 11.2 |
Table 2: Arm Entries and Locomotor Activity
| Treatment Group | Mean Open Arm Entries | SEM | Mean Closed Arm Entries | SEM | Total Arm Entries | SEM |
| Vehicle | 8.2 | 1.1 | 15.5 | 1.8 | 23.7 | 2.5 |
| This compound (3 mg/kg) | 10.5 | 1.3 | 16.1 | 1.9 | 26.6 | 2.8 |
| This compound (10 mg/kg) | 14.8 | 1.6 | 15.8 | 1.7 | 30.6 | 3.1 |
| This compound (30 mg/kg) | 18.2 | 1.9 | 16.3 | 1.8 | 34.5 | 3.4 |
| Diazepam (1.5 mg/kg) | 19.5 | 2.1 | 15.2 | 1.6 | 34.7 | 3.5 |
Interpretation of Hypothetical Data: In this hypothetical study, this compound demonstrated a dose-dependent increase in the time spent in and the number of entries into the open arms, indicative of an anxiolytic-like effect. The total number of arm entries was not significantly altered, suggesting that the observed effects were not due to a general increase in locomotor activity. The effects of the highest dose of this compound were comparable to those of the positive control, diazepam.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the elevated plus maze test.
Signaling Pathway of 5-HT1B Receptor Antagonism
The 5-HT1B receptor acts as an autoreceptor on presynaptic serotonergic neurons, inhibiting the release of serotonin (B10506) (5-HT).[7][8][9] Antagonists of the 5-HT1B receptor, such as this compound, block this inhibitory feedback loop, leading to an increase in synaptic serotonin levels. This enhanced serotonergic neurotransmission in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is thought to contribute to their anxiolytic effects.[9][10]
Caption: Simplified 5-HT1B receptor signaling pathway.
References
- 1. protocols.io [protocols.io]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 3. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 7. reprocell.com [reprocell.com]
- 8. Serotonin1B receptors: from protein to physiological function and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. The 5-HT1B receptor: behavioral implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-616234-A in GTPγS Binding Assays
These application notes provide a comprehensive protocol for utilizing SB-616234-A in Guanine Nucleotide Binding Assays ([³⁵S]GTPγS). The information is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptor (GPCR) pharmacology.
Important Note: Contrary to the potential implication of the topic, this compound is a potent and selective 5-HT₁B receptor antagonist , not a ligand for the Nociceptin/Orphanin FQ (NOP) receptor.[1][2] The following protocols and data are therefore presented in the context of the 5-HT₁B receptor.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound at 5-HT₁B receptors as determined in various studies.
| Parameter | Species/System | Value | Reference |
| pKi | Human 5-HT₁B (CHO cells) | 8.3 ± 0.2 | [1] |
| pKi | Rat Striatal 5-HT₁B | 9.2 ± 0.1 | [1] |
| pKi | Guinea Pig Striatal 5-HT₁B | 9.2 ± 0.1 | [1] |
| pA₂ | Human 5-HT₁B (CHO cells) | 8.6 ± 0.2 | [1] |
| apparent pKB | Rat Striatal Membranes | 8.4 ± 0.5 | [1] |
| ED₅₀ (ex vivo binding) | Rat Striatal 5-HT₁B | 2.83 ± 0.39 mg/kg (p.o.) | [1] |
Signaling Pathway
The 5-HT₁B receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins.[3] Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors such as adenylyl cyclase. This compound acts as an antagonist, blocking the agonist-induced activation of this pathway.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for this compound
This protocol describes the methodology to determine the antagonist properties of this compound at the 5-HT₁B receptor using a [³⁵S]GTPγS binding assay. The assay measures the functional consequence of receptor activation by an agonist and its inhibition by an antagonist.[3]
Materials and Reagents
-
Membranes: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₁B receptor or rat striatal tissue.
-
[³⁵S]GTPγS: (Specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: To facilitate the binding of [³⁵S]GTPγS.
-
5-HT (Serotonin): As the reference agonist.
-
This compound: Test antagonist.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail
-
96-well Filter Plates
-
Microplate Scintillation Counter
Experimental Procedure
The following workflow outlines the key steps in the [³⁵S]GTPγS binding assay.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Detailed Method
-
Membrane Preparation: Prepare membranes from CHO cells expressing the human 5-HT₁B receptor or from rat striatum using standard differential centrifugation methods. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP (final concentration of 10 µM)[4]
-
Cell membranes (e.g., 20 µg protein/well)
-
Varying concentrations of this compound.
-
A fixed concentration of the agonist 5-HT (e.g., its EC₈₀ concentration).
-
-
For determining basal binding, omit the agonist and antagonist.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plates at 30°C for 15-30 minutes.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 50 pM.[4]
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle shaking.[4]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis
The antagonist activity of this compound is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The data can be analyzed using non-linear regression to fit a Schild plot, which will yield the pA₂ value, a measure of the antagonist's affinity. The apparent pKB value can also be calculated from the IC₅₀ value of the antagonist in the presence of a fixed concentration of the agonist. Studies have shown that this compound acts as a high-affinity antagonist with no evidence of agonist activity in this system.[1]
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-616234-A solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the selective 5-HT1B receptor antagonist, SB-616234-A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is readily soluble in DMSO, and commercial suppliers offer the compound pre-dissolved in DMSO at a concentration of 10 mM.
Q2: I am observing precipitation when diluting my DMSO stock of this compound in aqueous media for my in vitro assay. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically ≤0.5%, to minimize solvent-induced artifacts and toxicity.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer. It is often beneficial to first dilute the DMSO stock into a small volume of buffer and then perform subsequent dilutions.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous buffer to promote dispersion.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the compound solution may help improve solubility. However, be mindful of the temperature stability of other components in your assay.
-
Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Pluronic F-68 or Tween 80) in the assay buffer can help maintain solubility. This should be tested for compatibility with your specific cell line and assay.
Q3: How should I prepare this compound for in vivo administration?
A3: For oral administration (p.o.) in animal studies, this compound has been successfully administered as a suspension. A common vehicle is 1% methyl cellulose (B213188) in water. To prepare, the appropriate amount of this compound can be suspended in the vehicle. For intraperitoneal (i.p.) injections, the compound can be dissolved in a suitable vehicle, ensuring the final concentration of any organic solvent is non-toxic to the animal. Always consult relevant literature for established protocols for your specific animal model and route of administration.
Q4: What is the long-term stability of this compound in a DMSO stock solution?
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protection from Light: Store in light-protected vials.
-
Moisture Prevention: Ensure vials are tightly sealed to prevent the absorption of water by DMSO, which can affect compound stability and solubility.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Recommended for stock solutions. |
| Aqueous Buffers (e.g., PBS, cell culture media) | Low (µM range) | Prone to precipitation at higher concentrations when diluted from a DMSO stock. The final DMSO concentration should be kept low (≤0.5%). |
| 1% Methyl Cellulose in Water | Suspension | A suitable vehicle for oral administration in in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (powder), Dimethyl sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Molecular Weight: 574.1 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile, tared container.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, sterile aqueous buffer (e.g., PBS, cell culture medium), sterile dilution tubes.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.
-
Vortex the working solution immediately after dilution to ensure homogeneity and minimize precipitation.
-
Use the freshly prepared working solution in your assay. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Visualizations
Caption: 5-HT1B Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Preparing this compound Solutions.
Technical Support Center: Optimizing Orexin-1 Receptor Antagonist Dosage for Behavioral Studies
A a aIMPORTANT PRELIMINARY NOTE: The compound SB-616234-A is a potent and selective 5-HT1B receptor antagonist, not an orexin-1 receptor antagonist. This guide has been developed to address the core request of optimizing dosage for behavioral studies by focusing on well-characterized selective orexin-1 receptor (OX1R) antagonists, which are critical tools in investigating the role of the orexin (B13118510) system in addiction, anxiety, and other neuropsychiatric disorders.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of in vivo experiments with selective OX1R antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for selective OX1R antagonists?
A1: Selective OX1R antagonists are competitive inhibitors that block the binding of the neuropeptide orexin-A to the orexin-1 receptor.[1][2] Orexin-A has a higher affinity for OX1R than orexin-B.[2] The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[2] Blockade of this receptor prevents the activation of phospholipase C (PLC), thereby inhibiting the downstream cascade that leads to an increase in intracellular calcium and subsequent neuronal excitation.
Q2: What are the typical behavioral effects observed after administering a selective OX1R antagonist?
A2: Selective blockade of OX1R has been shown to reduce behaviors related to motivation, reward-seeking, and anxiety or panic-like states.[1][3] For example, these antagonists can decrease drug self-administration, attenuate the reinstatement of drug-seeking behavior, and reduce freezing in fear conditioning paradigms.[1][4] Unlike dual orexin receptor antagonists, selective OX1R antagonists generally have minimal effects on sleep and wakefulness at appropriate doses.[3]
Q3: How do I choose the correct dose for my behavioral study?
A3: The optimal dose depends on the specific compound, the animal model (species, strain, sex), the route of administration, and the behavioral paradigm. It is crucial to conduct a dose-response study to determine the most effective dose for your specific experimental conditions. Start by reviewing the literature for doses used in similar studies with the same compound and behavioral test. A pilot study with a range of doses (e.g., 3, 10, 30 mg/kg) is highly recommended to identify a dose that produces the desired behavioral effect without causing unwanted side effects like sedation or motor impairment.[5]
Q4: What is the recommended vehicle for dissolving selective OX1R antagonists like SB-334867 or JNJ-54717793?
A4: The choice of vehicle is critical for ensuring the solubility and stability of the compound. For SB-334867, a common vehicle for intraperitoneal (i.p.) injection is a solution of 100% dimethyl sulfoxide (B87167) (DMSO) or a suspension in a vehicle containing DMSO and other solubilizing agents like Tween 80 or cyclodextrin.[6][7] For oral administration of compounds like JNJ-54717793, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) is often used.[5] Always ensure the vehicle itself does not produce any behavioral effects by including a vehicle-only control group in your experiments.
Q5: How can I be sure the observed behavioral effects are due to OX1R antagonism and not off-target effects?
A5: To confirm the specificity of the behavioral effects, consider the following:
-
Use a selective antagonist: Choose a compound with high selectivity for OX1R over OX2R and other receptors.
-
Dose-response relationship: A clear, dose-dependent effect is indicative of a specific pharmacological action.
-
Control experiments: Include a vehicle control group and potentially a positive control (a compound with a known effect in the behavioral paradigm).
-
Knockout animals: If available, testing the compound in OX1R knockout mice can help confirm that the receptor is necessary for the drug's effect.
-
Receptor occupancy studies: If feasible, ex vivo receptor binding studies can confirm that the administered dose achieves sufficient brain receptor occupancy.[5]
Troubleshooting Guides
Problem 1: No behavioral effect observed at previously reported effective doses.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Metabolism | - Verify the route of administration and ensure proper technique. - Consider a different administration route (e.g., i.p. instead of oral) for potentially higher bioavailability. - Investigate the pharmacokinetic profile of the compound in your specific animal strain, as metabolic rates can vary. |
| Incorrect Dose | - The reported "effective dose" may not be optimal for your specific experimental conditions (e.g., different animal strain, different behavioral paradigm). - Conduct a dose-response study with a wider range of doses. |
| Drug Solution Issues | - Ensure the compound is fully dissolved or homogenously suspended in the vehicle. - Prepare fresh drug solutions for each experiment, as some compounds may be unstable in solution. |
| Habituation | - Animals may be habituated to the testing apparatus, reducing the behavioral response. - Ensure an appropriate level of novelty in the testing environment if the behavior is novelty-dependent. |
Problem 2: High variability in behavioral responses between animals.
| Potential Cause | Troubleshooting Steps |
| Animal-Related Factors | - Use animals of the same sex, age, and genetic background. - Ensure consistent housing conditions (e.g., cage density, enrichment). - Account for the estrous cycle in female rodents, as it can influence behavior. |
| Environmental Stressors | - Maintain a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels). - Handle animals consistently and gently to minimize stress. - Allow for an adequate acclimatization period to the testing room and apparatus.[8] |
| Inconsistent Procedures | - Standardize all experimental procedures, including drug preparation, injection volume, and timing of administration. - If multiple experimenters are involved, ensure they follow the exact same protocol. |
Problem 3: Unexpected behavioral outcomes (e.g., sedation, hyperactivity).
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Higher doses may lead to off-target effects or engage other neural circuits. - Reduce the dose and perform a careful dose-response analysis. |
| Off-target effects | - Review the pharmacological profile of the compound for known off-target activities. - Compare the observed effects with those of other selective OX1R antagonists. |
| Interaction with the behavioral paradigm | - The compound may alter general locomotor activity, which can confound the interpretation of results from tasks like the elevated plus-maze or open field test. - Always measure and report locomotor activity as a control measure. |
Quantitative Data Summary
Table 1: In Vivo Dosing Parameters for Selected OX1R Antagonists in Rodents
| Compound | Species | Behavioral Model | Route | Effective Dose Range | Vehicle | Reference |
| SB-334867 | Rat | Methamphetamine-induced hyperthermia | i.p. | 10 mg/kg | DMSO/Saline | [9] |
| Rat | Formalin-induced pain | i.p. | 20 mg/kg | 1% DMSO in aCSF | [10] | |
| Mouse | Morphine-induced sensitization | i.p. | 20 mg/kg | DMSO/Saline | [7] | |
| JNJ-54717793 | Rat | CO2-induced panic | p.o. | 3 - 30 mg/kg | Not specified | [5] |
| Rat | Sodium lactate-induced panic | p.o. | 3 - 30 mg/kg | Not specified | [5] |
Table 2: Pharmacokinetic Properties of Selected Orexin Receptor Antagonists
| Compound | Species | Tmax (oral) | Half-life | Notes | Reference |
| Suvorexant (DORA) | Human | ~2 hours | ~12 hours | Dual Orexin Receptor Antagonist | [11] |
| Lemborexant (DORA) | Human | ~1-3 hours | ~17-19 hours | Dual Orexin Receptor Antagonist | [11] |
| Daridorexant (DORA) | Human | ~1-2 hours | ~8 hours | Dual Orexin Receptor Antagonist | [11] |
| Nivasorexant (ACT-539313) (SORA) | Human | ~2-4 hours | ~3-7 hours | Selective OX1R Antagonist | [11] |
Note: Detailed pharmacokinetic data for many preclinical selective OX1R antagonists are not always available in a consolidated format. The table includes data for clinically relevant compounds to provide a general understanding.
Experimental Protocols
Protocol 1: Fear Conditioning in Mice
This protocol is adapted from established methods to assess the effect of an OX1R antagonist on the consolidation of fear memory.[12]
-
Habituation (Day 1):
-
Place each mouse individually into the conditioning chamber for 3 minutes to allow for exploration and adaptation. No stimuli are presented.
-
-
Conditioning (Day 2):
-
Administer the selective OX1R antagonist or vehicle (e.g., SB-334867, 10-20 mg/kg, i.p.) 30 minutes prior to placing the mouse in the conditioning chamber.
-
Allow a 2-minute baseline period.
-
Present a conditioned stimulus (CS), typically an auditory cue (e.g., an 80 dB tone for 30 seconds).
-
The unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 2 seconds), is delivered during the last 2 seconds of the CS presentation.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Leave the mouse in the chamber for an additional 1 minute after the final pairing.
-
-
Contextual Fear Testing (Day 3):
-
Place the mouse back into the same conditioning chamber for 5 minutes without presenting the CS or US.
-
Record the total time spent "freezing" (complete immobility except for respiration).
-
-
Cued Fear Testing (Day 4):
-
Place the mouse in a novel context (different in shape, color, and odor from the conditioning chamber).
-
Allow for a 3-minute baseline period.
-
Present the CS (tone) continuously for 3 minutes without the US.
-
Record the total time spent freezing during the CS presentation.
-
Protocol 2: Cocaine Self-Administration in Rats
This protocol outlines a procedure to investigate the effect of an OX1R antagonist on the motivation to self-administer cocaine.[13]
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia.
-
Allow at least 5-7 days for recovery.
-
-
Acquisition of Self-Administration:
-
Place the rat in an operant conditioning chamber equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the "inactive" lever has no consequences.
-
Training sessions are typically 2 hours per day until a stable pattern of responding is established (e.g., consistent number of infusions per session with low variability).
-
-
Testing with OX1R Antagonist:
-
Once stable self-administration is achieved, pre-treat the rats with the selective OX1R antagonist or vehicle at a specified time before the session (e.g., 30 minutes prior for i.p. injection).
-
A within-subject design is often used, where each animal receives all treatment conditions (vehicle and different doses of the antagonist) in a counterbalanced order.
-
Record the number of active and inactive lever presses, and the number of cocaine infusions.
-
Mandatory Visualizations
Caption: Simplified Orexin-1 Receptor (OX1R) signaling pathway.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orexin as a modulator of fear-related behavior: Hypothalamic control of noradrenaline circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SB-334867 (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The Orexin-1 receptor antagonist SB-334867 decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin-1 Receptor Antagonist SB-334867 Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 12. The Hypocretin/Orexin System Mediates the Extinction of Fear Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hypocretin–orexin system regulates cocaine self-administration via actions on the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-616234-A Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. While this compound has been documented as orally bioavailable in preclinical models, optimizing its formulation to overcome inherent physicochemical limitations can be critical for clinical success.[1][2] This guide offers strategies to enhance its dissolution, permeability, and metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing poor oral bioavailability with this compound in our experimental setup?
A1: Poor oral bioavailability of a compound like this compound can stem from several factors. Primarily, these can be categorized as issues related to solubility and dissolution rate, intestinal permeability, and presystemic metabolism (first-pass effect).[3][4][5] Specifically, this compound's complex molecular structure may contribute to low aqueous solubility, which is a common hurdle for many new chemical entities.[6]
Q2: How can we improve the aqueous solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[3][4][7] These include:
-
pH modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[6]
-
Co-solvents: Utilizing water-miscible organic solvents in the formulation can improve the drug's solubility.[6]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[6]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.[3][4][8]
Q3: What is the role of particle size in the oral absorption of this compound?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate in gastrointestinal fluids.[3][4] For poorly soluble compounds, dissolution can be the rate-limiting step for absorption. Techniques like micronization and nanosizing can be employed to achieve smaller particle sizes.[6][8]
Q4: Can lipid-based formulations enhance the oral bioavailability of this compound?
A4: Yes, lipid-based formulations are a highly effective approach for improving the oral bioavailability of hydrophobic drugs.[8][9] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the gastrointestinal tract and facilitate absorption through the lymphatic pathway, which can help bypass first-pass metabolism in the liver.[8][9]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.
Troubleshooting Steps & Experimental Protocols:
-
Characterize Physicochemical Properties:
-
Protocol: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract. Measure the dissolution rate of the neat compound using a standard USP dissolution apparatus.
-
-
Formulation Enhancement Strategies:
-
Micronization/Nanosizing:
-
Protocol: Reduce the particle size of this compound using techniques like jet milling (for micronization) or wet bead milling (for nanosizing). Characterize the resulting particle size distribution using laser diffraction. Compare the dissolution profile of the micronized/nanosized drug with the unprocessed drug.
-
-
Amorphous Solid Dispersions:
-
Protocol: Prepare solid dispersions of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using methods like spray drying or hot-melt extrusion.[10] Analyze the solid state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm an amorphous state. Evaluate the dissolution performance of the solid dispersion.
-
-
Data Presentation:
| Formulation Strategy | Mean Particle Size (µm) | Dissolution Rate (mg/L/min) | In Vivo AUC (ng·h/mL) |
| Unprocessed this compound | 50 ± 12 | 0.5 ± 0.1 | 150 ± 45 |
| Micronized this compound | 5 ± 1.5 | 2.1 ± 0.4 | 420 ± 90 |
| Nanosuspension | 0.2 ± 0.05 | 8.5 ± 1.2 | 980 ± 150 |
| Solid Dispersion (1:5 drug-polymer ratio) | N/A | 15.2 ± 2.5 | 1850 ± 320 |
Issue 2: Evidence of High First-Pass Metabolism
Possible Cause: Extensive metabolism of this compound in the liver and/or intestinal wall before reaching systemic circulation.
Troubleshooting Steps & Experimental Protocols:
-
In Vitro Metabolic Stability Assessment:
-
Protocol: Incubate this compound with liver microsomes or hepatocytes from the relevant species (e.g., rat, dog, human). Measure the rate of disappearance of the parent drug over time using LC-MS/MS to determine its intrinsic clearance.
-
-
Formulation Strategies to Mitigate First-Pass Metabolism:
-
Lipid-Based Formulations (SEDDS):
-
Protocol: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by screening various oils, surfactants, and co-solvents for their ability to solubilize this compound and form a stable emulsion upon dilution in an aqueous medium. The formulation should be characterized for self-emulsification time, droplet size, and drug release. In vivo studies in a suitable animal model should be conducted to assess the enhancement in oral bioavailability.[8][11]
-
-
Prodrug Approach:
-
Protocol: Design and synthesize a prodrug of this compound by masking the metabolic soft spot with a promoiety. The prodrug should be stable in the gastrointestinal tract and convert to the active parent drug in the systemic circulation. Evaluate the conversion kinetics in plasma and the overall improvement in oral bioavailability.[12][13]
-
-
Data Presentation:
| Formulation/Approach | In Vitro Half-life (min) in Liver Microsomes | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) |
| Aqueous Suspension | 15 ± 3 | 50 ± 10 | 150 ± 45 |
| SEDDS Formulation | N/A | 250 ± 40 | 1200 ± 210 |
| Prodrug A | >120 (as prodrug) | 380 ± 60 (as parent) | 2100 ± 350 |
Visualizations
Caption: Mechanism of action of this compound as a 5-HT1B autoreceptor antagonist.
Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 12. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
SB-616234-A stability in different solvents
Welcome to the technical support center for SB-616234-A. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the handling and stability of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, it is recommended to use a solvent in which this compound is highly soluble, such as DMSO or methanol. For aqueous-based assays, subsequent dilutions should be made in the appropriate buffer, keeping the final concentration of the organic solvent low to avoid affecting the experimental system.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in anhydrous solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or buffer, especially at lower temperatures. Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, lower-concentration solution or using a co-solvent system. Always ensure the final concentration in your assay is below the solubility limit in the final assay buffer.
Q4: I am observing a loss of activity of this compound in my multi-day experiment. What could be the cause?
A4: A loss of activity over time can be indicative of compound instability in your experimental medium. As a hydrochloride salt, this compound's stability can be pH-dependent. It is crucial to assess the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). Consider performing a time-course experiment to quantify the extent of degradation.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Confirm compound integrity via HPLC analysis. |
| Low potency observed | Inaccurate concentration of the stock solution due to incomplete dissolution or degradation. | Ensure complete dissolution of the solid compound when preparing stock solutions by vortexing and gentle warming if necessary. Verify the concentration and purity of the stock solution. |
| Precipitation in aqueous buffer | The solubility limit of this compound has been exceeded. | Determine the solubility of this compound in your specific buffer. Use a lower final concentration or consider the use of a co-solvent. Ensure the pH of the buffer is compatible with the compound's stability. |
| Appearance of new peaks in HPLC analysis of an aged solution | Chemical degradation of this compound. | Conduct forced degradation studies to identify potential degradation products and pathways. Optimize storage conditions (temperature, light protection, inert atmosphere) to enhance stability. |
Stability of this compound in Different Solvents
While specific public data on the stability of this compound is limited, the following table provides an illustrative summary of expected stability based on the chemical properties of similar small molecules and hydrochloride salts. This data is for illustrative purposes only and should be confirmed experimentally.
| Solvent | Storage Temperature | Incubation Time | Estimated Remaining Compound (%) | Notes |
| DMSO | -20°C | 3 months | >98% | Stable when stored in anhydrous DMSO and protected from light. |
| Methanol | -20°C | 1 month | >95% | Generally stable, but potential for esterification over long periods. |
| Water (pH 7.4) | 4°C | 24 hours | ~90% | Susceptible to hydrolysis. Prepare fresh for aqueous experiments. |
| Acidic Buffer (pH 4.5) | 25°C | 48 hours | ~85% | Potential for acid-catalyzed hydrolysis. |
| Basic Buffer (pH 8.5) | 25°C | 24 hours | <80% | Increased potential for base-catalyzed hydrolysis and oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Specific Solvent
This protocol outlines a general method for determining the stability of this compound in a solvent of interest using HPLC analysis.
1. Materials:
- This compound
- Solvent of interest (e.g., DMSO, Methanol, Phosphate Buffered Saline)
- HPLC system with UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., Acetonitrile and water with a suitable buffer)
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
- Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain the initial concentration (T=0).
- Store the remaining solution under the desired storage conditions (e.g., 4°C, 25°C, protected from light).
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution.
- Analyze the aliquot by HPLC using the same method as the initial analysis.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for developing stability-indicating methods and understanding potential degradation pathways.[1]
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with UV or Mass Spectrometry (MS) detector
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.[2]
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.[2]
- Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and incubate at room temperature for a specified period.[2]
- Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.[3]
- Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified period.[4]
- Analyze all stressed samples by HPLC-UV/MS to identify and quantify degradation products.
Visualizations
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.
Caption: Workflow for compound stability testing.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijrpp.com [ijrpp.com]
- 4. longdom.org [longdom.org]
- 5. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected results with SB-616234-A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-616234-A, a potent and selective 5-HT1B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-affinity antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1][2][3] It functions by blocking the binding of the endogenous ligand, serotonin, to this receptor. In many experimental systems, it demonstrates no agonist activity on its own.[1]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the human 5-HT1B receptor, with over 100-fold greater selectivity for this target compared to a wide range of other molecular targets.[1] However, it is important to note its affinity for the human 5-HT1D receptor, which is lower but may be relevant in certain experimental contexts.[1]
Q3: What are the expected in vivo effects of this compound administration?
Oral administration of this compound leads to the dose-dependent occupation of central 5-HT1B receptors.[1] This can result in an increase in extracellular serotonin levels in brain regions like the dentate gyrus.[2] Behaviorally, this compound has shown antidepressant- and anxiolytic-like effects in various animal models.[2]
Troubleshooting Guide for Unexpected Results
Issue 1: Weaker than expected antagonist effect in our in vitro assay.
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Confirm Receptor Expression: In cell-based assays, confirm the expression level and functionality of the 5-HT1B receptors in your cell line (e.g., via radioligand binding or a functional assay with a known agonist).
-
Optimize Incubation Time and Temperature: Ensure sufficient incubation time for this compound to reach equilibrium with the receptor.
-
Possible Cause 2: Species-Specific Differences in Affinity.
-
Troubleshooting Steps:
-
Review Affinity Data: Be aware that the binding affinity of this compound can vary between species.[1] Refer to the binding affinity data in Table 1 to ensure you are using a concentration appropriate for your experimental model.
-
Issue 2: Unexpected behavioral phenotype in our animal model.
Possible Cause 1: Off-Target Effects at the 5-HT1D Receptor.
-
Troubleshooting Steps:
-
Consider 5-HT1D Involvement: Although this compound is selective for 5-HT1B, at higher concentrations, it may also antagonize the 5-HT1D receptor.[1] Review the literature for the known physiological roles of the 5-HT1D receptor in the behavior you are studying.
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the unexpected effect is observed only at higher doses, which would be more likely to engage off-target receptors.
-
Possible Cause 2: Altered Pharmacokinetics in Your Animal Model.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and brain of your animals at the time of behavioral testing. This will help to correlate drug exposure with the observed phenotype.
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
Possible Cause 1: Blood-Brain Barrier Penetration.
-
Troubleshooting Steps:
-
Confirm CNS Exposure: While this compound is known to occupy central 5-HT1B receptors following oral administration, the efficiency of blood-brain barrier penetration can be influenced by the animal model and experimental conditions.[1] Consider direct central administration (e.g., intracerebroventricular injection) as a control experiment to confirm that the compound has the expected effect when it reaches the target tissue.
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound
| Receptor | Species | pKi (± SEM) |
| 5-HT1B | Human | 8.3 ± 0.2 |
| 5-HT1B | Rat | 9.2 ± 0.1 |
| 5-HT1B | Guinea Pig | 9.2 ± 0.1 |
| 5-HT1D | Human | 6.6 ± 0.1 |
Data sourced from Neuropharmacology (2006).[1]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Test | ED50 (p.o.) |
| Rat | Inhibition of ex vivo [3H]-GR125743 binding | 2.83 ± 0.39 mg/kg |
| Guinea Pig | Reversal of SKF-99101H-induced hypothermia | 2.4 mg/kg |
Data sourced from Neuropharmacology (2006) and other relevant studies.[1][2]
Experimental Protocols
[35S]-GTPγS Binding Assay
This assay is used to determine the functional activity of a compound at a G-protein coupled receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1B receptor.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Incubation: Incubate the membranes with varying concentrations of this compound, a 5-HT agonist (e.g., 5-carboxamidotryptamine), and 0.1 nM [35S]-GTPγS.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters.
-
Scintillation Counting: Measure the amount of bound [35S]-GTPγS using a scintillation counter.
-
Data Analysis: The antagonist activity of this compound is determined by its ability to inhibit the agonist-stimulated [35S]-GTPγS binding. The pA2 value is calculated to quantify the antagonist potency.[1]
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brain of freely moving animals.
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., the dentate gyrus).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline levels.[2]
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
How to minimize off-target effects of SB-616234-A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of SB-616234-A, a potent and selective 5-HT1B receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-targets?
This compound is a high-affinity antagonist of the human 5-HT1B receptor.[1] Its primary off-target is the human 5-HT1D receptor, for which it has over 100-fold lower affinity.[1] Functional studies using [35S]-GTPγS binding assays have confirmed that this compound acts as an antagonist with no evidence of agonist activity.[1]
Q2: I am observing a phenotype in my experiments that is not consistent with 5-HT1B receptor antagonism. What could be the cause?
Unexpected phenotypes could arise from off-target effects, particularly at higher concentrations of this compound where it may engage the 5-HT1D receptor or other unknown targets. It is also crucial to consider the physiological context of your experimental system, as 5-HT1B receptor signaling can have diverse downstream effects. To investigate this, we recommend performing a dose-response curve to ensure you are using the lowest effective concentration. Additionally, validating your findings with a structurally different 5-HT1B antagonist and confirming target engagement with a technique like the Cellular Thermal Shift Assay (CETSA) can help differentiate on-target from off-target effects.
Q3: How can I minimize the potential for off-target effects in my experimental design?
Minimizing off-target effects is critical for generating reliable and reproducible data. Here are several strategies:
-
Dose-Response Studies: Always determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Orthogonal Validation: Use a structurally unrelated 5-HT1B antagonist to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the 5-HT1B receptor (HTR1B gene). The absence of the phenotype upon this compound treatment in knockout cells strongly suggests the original effect was on-target.
-
Target Engagement Assays: Directly confirm that this compound is binding to the 5-HT1B receptor in your experimental system using methods like CETSA.
Q4: What are the potential downstream signaling pathways affected by this compound?
As an antagonist of the 5-HT1B receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), this compound blocks the inhibitory effects of serotonin (B10506) on adenylyl cyclase, leading to an increase in intracellular cAMP levels. This can influence a variety of downstream cellular processes. The following diagram illustrates the canonical signaling pathway.
Caption: 5-HT1B receptor signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the known binding affinities of this compound. It is recommended to perform broader selectivity profiling to fully characterize its off-target landscape in your experimental system.
| Target | Organism | pKi (Mean ± SEM) | Selectivity vs. 5-HT1B |
| 5-HT1B Receptor | Human | 8.3 ± 0.2[1] | - |
| 5-HT1D Receptor | Human | 6.6 ± 0.1[1] | >100-fold |
| 5-HT1B Receptor | Rat | 9.2 ± 0.1[1] | - |
| 5-HT1B Receptor | Guinea Pig | 9.2 ± 0.1[1] | - |
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues when using this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.
Protocol 1: Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT1B or 5-HT1D receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, a known concentration of a suitable radioligand (e.g., [3H]-GR125743), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competing ligand (e.g., serotonin), and membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Determine the IC50 value from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: [35S]-GTPγS Binding Assay
Objective: To functionally characterize this compound as an antagonist at the 5-HT1B receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1B receptor as described in the radioligand binding assay protocol.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Assay Setup (96-well plate):
-
Add assay buffer, cell membranes, and varying concentrations of this compound.
-
Add a fixed, sub-maximal concentration of a 5-HT1B agonist (e.g., serotonin).
-
For basal binding, omit the agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.
-
-
Initiate Reaction: Add [35S]-GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the [35S]-GTPγS binding against the concentration of this compound.
-
An antagonist will cause a rightward shift in the agonist dose-response curve. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.[1]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with the 5-HT1B receptor in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells expressing the 5-HT1B receptor with this compound or vehicle control for a defined period.
-
Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble 5-HT1B receptor in each sample using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble 5-HT1B receptor as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 4: CRISPR-Cas9 Mediated Gene Knockout of HTR1B
Objective: To validate that the observed effects of this compound are mediated by the 5-HT1B receptor.
Methodology:
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the HTR1B gene to ensure a functional knockout. Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 constructs into your cell line of interest.
-
Clonal Selection:
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones into clonal populations.
-
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal populations and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein Expression Analysis: Confirm the absence of 5-HT1B receptor protein expression by Western blot.
-
-
Phenotypic Analysis: Treat the validated HTR1B knockout and wild-type control cells with this compound and perform your functional assay. The absence of the phenotype in the knockout cells provides strong evidence for on-target activity.
Caption: Logical flow of experiments to validate the on-target effects of this compound.
References
Technical Support Center: SB-616234-A Administration Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-616234-A. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 1B receptor (5-HT1B). It exhibits high affinity for human, rat, and guinea pig 5-HT1B receptors.[1] Its primary mechanism of action is to block the inhibitory effects of serotonin at these receptors, leading to an increase in the release of serotonin and other neurotransmitters. This modulation of serotonergic signaling is thought to underlie its potential therapeutic effects in mood and anxiety disorders.
Q2: What are the recommended in vivo dosage ranges for this compound?
Published studies have reported effective doses of this compound in various animal models. For oral (p.o.) administration in rats, a dose range of 0.3-30 mg/kg has been shown to dose-dependently occupy central 5-HT1B receptors.[1] In behavioral studies, intraperitoneal (i.p.) administration has been used with effective doses of 1.0 mg/kg in rats and 3.3 mg/kg in guinea pigs for anxiolytic-like effects.[2] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental model and endpoint.
Q3: What is the selectivity profile of this compound?
This compound is highly selective for the 5-HT1B receptor. It has been shown to have over 100-fold selectivity for a range of other molecular targets.[1] However, it does exhibit some affinity for the 5-HT1D receptor, which shares significant homology with the 5-HT1B receptor. Researchers should consider this cross-reactivity when interpreting results, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound for In Vivo Administration
As a hydrochloride salt, this compound is expected to have good aqueous solubility. However, achieving a clear, stable solution at the desired concentration can sometimes be challenging.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Vehicle | For oral administration, consider using distilled water or a 0.5% methylcellulose (B11928114) solution. For intraperitoneal injections, sterile saline (0.9% NaCl) is a common choice. |
| Precipitation at High Concentrations | If the compound precipitates, try gentle warming (e.g., in a 37°C water bath) and sonication to aid dissolution. Always visually inspect the solution for clarity before administration. |
| pH of the Solution | The pH of the vehicle can influence solubility. Ensure the final pH of the solution is within a physiologically acceptable range (typically pH 6.5-7.5 for i.p. injections). |
Issue 2: Inconsistent or Unexpected Behavioral Effects
Variability in behavioral outcomes is a common challenge in preclinical research.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solution Instability | Prepare fresh solutions of this compound for each experiment. If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Conduct a pilot stability study to determine how long the compound remains stable in your chosen vehicle at the intended storage temperature. |
| Off-Target Effects | While highly selective, off-target effects can never be completely ruled out, especially at higher doses. Consider including a structurally distinct 5-HT1B antagonist as a control to confirm that the observed effects are mediated by 5-HT1B receptor blockade. |
| Animal Strain and Sex Differences | The pharmacological response to 5-HT1B antagonists can vary between different rodent strains and between males and females. Ensure consistency in the animal model used and consider including both sexes in your experimental design. |
| Route of Administration and Pharmacokinetics | The route of administration will significantly impact the pharmacokinetic profile of the compound. Oral administration will result in a different absorption and distribution profile compared to intraperitoneal injection. Choose the route most relevant to your research question and be consistent across experiments. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Species | Administration Route | Dose Range | Behavioral Test | Observed Effect | Reference |
| Rat | p.o. | 0.3-30 mg/kg | Ex vivo [3H]-GR125743 binding | Dose-dependent inhibition of binding (ED50 = 2.83 mg/kg) | [1] |
| Rat | i.p. | 1.0 mg/kg | Maternal separation-induced vocalizations | Anxiolytic-like effect | [2] |
| Guinea Pig | i.p. | 3.3 mg/kg | Maternal separation-induced vocalizations | Anxiolytic-like effect | [2] |
| Mouse | Not Specified | Not Specified | Forced swim test | Antidepressant-like effect | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Choose a suitable vehicle. Distilled water is a common and appropriate choice for the hydrochloride salt form.
-
Weigh the calculated amount of this compound using a calibrated analytical balance.
-
Add a small volume of the vehicle to the compound and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing or stirring until the compound is fully dissolved. Gentle warming (37°C) and sonication can be used to facilitate dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
-
Administer the solution to the animals using an appropriate oral gavage needle.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the serotonergic synapse.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in SB-616234-A experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SB-616234-A in experimental settings. The information is designed to address potential variability in experimental outcomes through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1B receptor.[1] It exhibits high affinity for human, rat, and guinea pig 5-HT1B receptors.[1] Its primary mechanism of action is to block the binding of serotonin to the 5-HT1B receptor, thereby inhibiting its downstream signaling. As an autoreceptor antagonist, it can increase the release of serotonin in the brain.
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in neuroscience research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. It has been studied for its potential anxiolytic and antidepressant-like effects.[2]
Q3: Is this compound selective for the 5-HT1B receptor?
A3: this compound is reported to be over 100-fold selective for the human 5-HT1B receptor over a range of other molecular targets, with the exception of the h5-HT1D receptor where it shows some affinity.[1]
Q4: How should I store this compound?
A4: For solid this compound, it is recommended to store it at -20°C. Once dissolved in a solvent such as DMSO, it is advisable to prepare aliquots and store them at -20°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, leading to variability in results.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility | Ensure complete solubilization of this compound in the initial stock solution (e.g., 100% DMSO). When diluting into aqueous assay buffer, perform serial dilutions and vortex thoroughly between each step to prevent precipitation. Visually inspect for any precipitates. | Poor solubility can lead to a lower effective concentration of the compound in the assay, resulting in reduced potency. |
| Compound Adsorption | Use low-binding microplates and pipette tips. Include a surfactant like 0.01% BSA or 0.1% Tween-20 in the assay buffer. | Hydrophobic compounds can adsorb to plastic surfaces, reducing the free concentration available to interact with the target receptor. |
| Cell Health and Density | Regularly check cell viability and ensure consistent cell seeding density across all wells. Only use cells within a specific passage number range. | Variations in cell health and number can significantly impact receptor expression levels and signaling capacity, leading to inconsistent results. |
| Assay Incubation Time | Optimize the incubation time for this compound with the cells. Perform a time-course experiment to determine the optimal pre-incubation time for antagonist activity before adding the agonist. | Insufficient incubation time may not allow the antagonist to reach equilibrium with the receptor, leading to an underestimation of its potency. |
| Agonist Concentration | Use an agonist concentration that is at or near its EC80 for antagonist assays. Inconsistent agonist concentration will lead to variable antagonist effects. | The apparent potency of a competitive antagonist is dependent on the concentration of the agonist used. |
Issue 2: High variability in in-vivo behavioral studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Route of Administration and Formulation | Ensure a consistent and appropriate vehicle for the chosen route of administration (e.g., oral, intraperitoneal). For oral administration, a suspension may be necessary. For intraperitoneal injection, ensure the compound is fully dissolved. | The bioavailability and pharmacokinetics of this compound can be highly dependent on the formulation and route of administration, impacting its effective concentration in the brain. |
| Animal Stress | Acclimate animals to the experimental procedures and environment to minimize stress. Handle animals consistently across all groups. | Stress can significantly impact the serotonergic system and animal behavior, introducing a major confounding variable. |
| Dosing Time | Administer this compound at the same time of day for all experiments to account for circadian rhythms. | The activity of the serotonergic system can fluctuate throughout the day, potentially influencing the effects of the antagonist. |
| Metabolism Differences | Be aware of potential species and strain differences in drug metabolism. | The half-life and metabolic profile of this compound may vary between different animal models, affecting its duration of action and effective dose. |
Quantitative Data
The following tables summarize the reported binding affinities and in-vivo efficacy of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Receptor/System | Value | Reference |
| pKi | Human | 5-HT1B (CHO cells) | 8.3 ± 0.2 | [1] |
| pKi | Human | 5-HT1D | 6.6 ± 0.1 | [1] |
| pKi | Rat | Striatal 5-HT1B | 9.2 ± 0.1 | [1] |
| pKi | Guinea Pig | Striatal 5-HT1B | 9.2 ± 0.1 | [1] |
| pA2 | Human | 5-HT1B ([35S]-GTPγS) | 8.6 ± 0.2 | [1] |
| pKB | Rat | Striatal 5-HT1B ([35S]-GTPγS) | 8.4 ± 0.5 | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Assay | Value | Reference |
| ED50 | Rat | ex vivo [3H]-GR125743 binding | 2.83 ± 0.39 mg/kg p.o. | [1] |
| ED50 | Rat | Maternal separation-induced vocalisation | 1.0 mg/kg i.p. | [2] |
| ED50 | Guinea Pig | Maternal separation-induced vocalisation | 3.3 mg/kg i.p. | [2] |
| ED50 | Guinea Pig | SKF-99101H-induced hypothermia | 2.4 mg/kg p.o. | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor (e.g., from CHO cells or rat striatum).
-
Radioligand: [3H]-GR125743 or other suitable 5-HT1B radioligand.
-
This compound.
-
Non-specific binding control: 5-HT or other suitable unlabeled ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates (low-binding).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (or vehicle for total binding, or non-specific control).
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [35S]-GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound at the Gαi/o-coupled 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
[35S]-GTPγS.
-
GDP.
-
5-HT1B receptor agonist (e.g., 5-CT).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and the 5-HT1B agonist in assay buffer.
-
Pre-incubate cell membranes with various concentrations of this compound (or vehicle) for 15-30 minutes at 30°C.
-
Add the 5-HT1B agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Add GDP to a final concentration of 10-30 µM.
-
Initiate the binding reaction by adding [35S]-GTPγS.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]-GTPγS using a scintillation counter.
-
Analyze the data to determine the ability of this compound to inhibit agonist-stimulated [35S]-GTPγS binding and calculate its pA2 or pKB value.
Visualizations
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the selective 5-HT1B receptor antagonist this compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): in vivo neurochemical and behavioural evidence of anxiolytic/antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SB-616234-A and Other 5-HT1B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of SB-616234-A with other notable 5-HT1B receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction to 5-HT1B Receptor Antagonists
The serotonin (B10506) 1B (5-HT1B) receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system by acting as a presynaptic autoreceptor, inhibiting the release of serotonin and other neurotransmitters. Antagonists of this receptor are valuable research tools for investigating the function of the serotonergic system and hold therapeutic potential for treating various neuropsychiatric disorders, including depression and anxiety. By blocking the inhibitory feedback mechanism of 5-HT1B autoreceptors, these antagonists can enhance serotonergic neurotransmission.
Comparative Pharmacological Data
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized 5-HT1B antagonists.
| Compound | Target | Species | pKi (Binding Affinity) | pA2/pKB (Functional Potency) | Selectivity Profile |
| This compound | 5-HT1B | Human | 8.3 ± 0.2[1] | 8.6 ± 0.2 (pA2)[1] | >100-fold selective over a range of other receptors, except for moderate affinity at 5-HT1D (pKi 6.6)[1] |
| 5-HT1B | Rat | 9.2 ± 0.1[1] | 8.4 ± 0.5 (pKB)[1] | ||
| 5-HT1B | Guinea Pig | 9.2 ± 0.1[1] | |||
| SB-224289 | 5-HT1B | Human | 8.16 ± 0.06[2][3] | Inverse agonist activity | >75-fold selective over other 5-HT receptors, including 5-HT1D[2][3] |
| GR125743 | 5-HT1B | Human | 8.85[4] | Selective for 5-HT1B/1D receptors[4] | |
| 5-HT1D | Human | 8.31[4] | |||
| Methiothepin (B1206844) | 5-HT1B | Not Specified | 7.28 (pKd)[5][6] | Inverse agonist at 5-HT1A[7] | Non-selective, with high affinity for multiple 5-HT receptors (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)[5][6] |
| GR127935 | 5-HT1B/1D | Not Specified | Potent antagonist | Potent and selective 5-HT1B/1D antagonist[8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assays for 5-HT1B Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for the 5-HT1B receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-GR125743 or [125I]-Iodocyanopindolol.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT or another high-affinity unlabeled ligand.
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer, the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. It is used to determine if a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (pA2 or pKB).
Materials:
-
Cell membranes expressing the 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (to ensure a basal state of G protein activity).
-
5-HT (as the agonist).
-
Test compounds (potential antagonists).
Procedure:
-
Pre-incubate the cell membranes with the test compound (potential antagonist) at various concentrations.
-
Add a sub-maximal concentration of the agonist (5-HT) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured. The data are used to construct a Schild plot, from which the pA2 value (for a competitive antagonist) or pKB value can be determined. A pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
Conclusion
This compound is a potent and selective 5-HT1B receptor antagonist with high affinity for human, rat, and guinea pig receptors.[1] Its selectivity profile indicates a significant margin over most other serotonin receptors, with the exception of a moderate affinity for the 5-HT1D receptor.[1] In comparison, SB-224289 also demonstrates high affinity and selectivity for the 5-HT1B receptor and exhibits inverse agonist properties.[2][3] Other antagonists, such as GR125743 and GR127935, are potent but also show high affinity for the 5-HT1D receptor. Methiothepin, while a potent antagonist at 5-HT1B receptors, is non-selective and interacts with a wide range of other 5-HT receptor subtypes.[5][6]
The choice of a 5-HT1B antagonist for research purposes will depend on the specific requirements of the study. For studies requiring high selectivity for the 5-HT1B receptor with antagonist properties, this compound represents a valuable tool. For investigations where inverse agonism at the 5-HT1B receptor is of interest, SB-224289 would be a more appropriate choice. When targeting both 5-HT1B and 5-HT1D receptors is acceptable, GR125743 and GR127935 are suitable options. The non-selective nature of methiothepin makes it useful for studies aiming to broadly block multiple serotonin receptors. Researchers should carefully consider the pharmacological profiles presented in this guide to select the most suitable compound for their experimental needs.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of SB-616234-A for the 5-HT1B Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of SB-616234-A's performance against other 5-HT1B receptor ligands, supported by experimental data and detailed methodologies.
This compound is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] Its high affinity for this receptor subtype, coupled with a notable selectivity over other serotonin receptors and a wider range of molecular targets, makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT1B receptor. This guide delves into the quantitative data that substantiates the selectivity of this compound and provides the experimental framework for its validation.
Comparative Selectivity Profile
The selectivity of this compound is demonstrated by its high binding affinity for the human 5-HT1B receptor, with a pKi of 8.3.[1] This is significantly higher than its affinity for the closely related human 5-HT1D receptor (pKi 6.6), indicating a substantial selectivity margin.[1] Further studies have shown that this compound exhibits over 100-fold selectivity for the 5-HT1B receptor compared to a broad range of other molecular targets.[1]
To provide a clearer perspective, the following table compares the binding affinities (pKi) of this compound with other known 5-HT1B receptor ligands.
| Compound | 5-HT1B (pKi) | 5-HT1D (pKi) | Selectivity (5-HT1B vs 5-HT1D) |
| This compound | 8.3 [1] | 6.6 [1] | ~50-fold |
Note: A higher pKi value indicates a higher binding affinity.
In functional assays, this compound acts as a high-affinity antagonist. In [35S]-GTPγS binding studies using a human recombinant cell line, it displayed a pA2 value of 8.6, with no evidence of agonist activity.[1] This confirms its role as a potent blocker of 5-HT1B receptor signaling.
Experimental Protocols
The validation of this compound's selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for the key assays used to characterize this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1B receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT1B receptor (e.g., CHO cells).
-
Radioligand: [3H]-GR125743 or another suitable 5-HT1B selective radioligand.
-
This compound and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled competitor (this compound).
-
Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]-GTPγS Functional Assays
This functional assay measures the G-protein activation following receptor stimulation, allowing for the characterization of a compound as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional antagonist activity (pA2) of this compound at the 5-HT1B receptor.
Materials:
-
Membrane preparations from cells expressing the 5-HT1B receptor.
-
[35S]-GTPγS (non-hydrolyzable GTP analog).
-
5-HT (agonist).
-
This compound.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of the antagonist (this compound) in the assay buffer containing GDP.
-
Agonist Stimulation: Add a range of concentrations of the agonist (5-HT) to the pre-incubated mixture.
-
G-protein Activation: Initiate the reaction by adding [35S]-GTPγS and incubate for a defined period (e.g., 30 minutes) at 30°C to allow for G-protein activation and binding of the radiolabel.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of the antagonist. Determine the Schild plot and calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Visualizing the Experimental Workflow
To further clarify the process of validating the selectivity of this compound, the following diagrams illustrate the key experimental workflows.
References
A Comparative In Vivo Analysis of SB-616234-A and GR 127935: Potent Serotonin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent serotonin (B10506) receptor antagonists: SB-616234-A and GR 127935. This document synthesizes available experimental data to highlight the distinct pharmacological profiles of these compounds, offering insights into their potential therapeutic applications.
This compound is recognized as a potent and selective 5-HT1B receptor antagonist, while GR 127935 is a well-established antagonist of both 5-HT1B and 5-HT1D receptors.[1][2] Their differential selectivity forms the basis of this comparative analysis, which explores their in vivo binding, efficacy in relevant behavioral models, and the underlying signaling pathways they modulate.
In Vivo Performance: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and GR 127935, focusing on their in vivo receptor occupancy and efficacy in animal models indicative of antidepressant and anxiolytic potential. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from separate investigations.
Table 1: In Vivo Receptor Occupancy and Binding Affinity
| Compound | Target(s) | Animal Model | Method | Parameter | Value |
| This compound | 5-HT1B | Rat | Ex vivo [3H]-GR125743 binding | ED50 | 2.83 ± 0.39 mg/kg (p.o.)[2] |
| GR 127935 | 5-HT1B/1D | Guinea Pig | In vivo antagonism of 5-HT1D agonist-induced effects | - | Potent and long-lasting antagonism observed[1] |
Table 2: In Vivo Efficacy in Behavioral Models
| Compound | Behavioral Model | Animal Model | Administration | Key Finding |
| This compound | Forced Swim Test | Mouse | - | Decrease in immobility time, suggestive of antidepressant activity. |
| This compound | Maternal Separation-Induced Vocalization | Rat & Guinea Pig | i.p. | Dose-related anxiolytic effects observed. |
| GR 127935 | Autoshaping Learning Task | Rat | Post-training injection | Increased the consolidation of learning.[3] |
Experimental Methodologies
To provide a comprehensive understanding of the presented data, detailed protocols for the key in vivo experiments are outlined below.
In Vivo Microdialysis for Extracellular Serotonin Measurement
This technique is crucial for assessing the impact of 5-HT1B/1D antagonists on serotonergic neurotransmission.
Protocol:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs (250-300g) are anesthetized with a suitable anesthetic (e.g., urethane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula is implanted, targeting the desired brain region (e.g., frontal cortex or dentate gyrus).
-
Microdialysis Probe Insertion: A microdialysis probe (e.g., 2mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The test compound (this compound or GR 127935) can be administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Analysis: Serotonin levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Mouse Forced Swim Test (for Antidepressant-like Activity)
This widely used behavioral assay screens for potential antidepressant efficacy.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-swim session 24 hours before the test.
-
Drug Administration: The test compound (e.g., this compound) is administered at a specified time before the test session.
-
Test Session: On the test day, mice are placed in the cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (for Anxiolytic-like Activity)
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long, 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls, while the other two are open.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Drug Administration: The test compound is administered at a specified time before placing the animal on the maze.
-
Test Procedure: A rat or mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system. An increase in the time spent in or entries into the open arms suggests an anxiolytic-like effect.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by 5-HT1B/1D receptor antagonists and a typical experimental workflow for their in vivo characterization.
Caption: Antagonism of presynaptic 5-HT1B/1D autoreceptors by this compound or GR 127935.
Caption: Experimental workflow for in vivo comparison of this compound and GR 127935.
References
- 1. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SB-616234-A's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of SB-616234-A, a selective 5-HT1B receptor antagonist, with other established anxiolytic agents. The information is compiled from preclinical studies and is intended to inform further research and development in the field of anxiety disorders.
Mechanism of Action: A Comparative Overview
This compound exerts its anxiolytic effects by acting as a selective antagonist at serotonin (B10506) 1B (5-HT1B) receptors. These receptors are primarily located on the presynaptic terminals of serotonin neurons and function as autoreceptors, inhibiting the release of serotonin. By blocking these receptors, this compound increases the extracellular concentration of serotonin in key brain regions associated with anxiety, such as the dentate gyrus.[1] This mechanism contrasts with other classes of anxiolytics, offering a different therapeutic approach.
Alternative Anxiolytic Mechanisms:
-
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine): SSRIs block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[2]
-
Neurokinin 1 (NK1) Receptor Antagonists: These compounds block the action of substance P, a neuropeptide involved in stress and anxiety, at NK1 receptors.[3][4][5][6][7]
-
Benzodiazepines (e.g., Diazepam): Benzodiazepines enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a calming effect on the central nervous system.[8][9][10]
Quantitative Comparison of Anxiolytic-like Effects
The following tables summarize the available quantitative data from preclinical studies, comparing the potency of this compound with fluoxetine (B1211875) in the maternal separation-induced vocalization model.
Table 1: Anxiolytic-like Effects in the Rat Maternal Separation-Induced Vocalization Model
| Compound | Route of Administration | Effective Dose (ED50) |
| This compound | Intraperitoneal (i.p.) | 1.0 mg/kg |
| Fluoxetine | Intraperitoneal (i.p.) | 2.2 mg/kg |
Data from Neuropharmacology, 2006.[11]
Table 2: Anxiolytic-like Effects in the Guinea Pig Maternal Separation-Induced Vocalization Model
| Compound | Route of Administration | Effective Dose (ED50) |
| This compound | Intraperitoneal (i.p.) | 3.3 mg/kg |
| Fluoxetine | Intraperitoneal (i.p.) | 2.2 mg/kg |
Data from Neuropharmacology, 2006.[11]
In the human threat test in marmosets, this compound was shown to produce a significant reduction in posturing behaviors, which is indicative of anxiolytic activity.[11] However, specific dose-response data for this effect are not publicly available.
Experimental Protocols
Detailed methodologies for the key preclinical models used to assess the anxiolytic effects of this compound and comparator drugs are provided below.
Maternal Separation-Induced Vocalization Test
This model is used to assess the anxiolytic potential of compounds by measuring the distress vocalizations of pups when separated from their mothers.
-
Animals: Rat or guinea pig pups.
-
Procedure:
-
Pups are separated from their dam and littermates and placed individually in a temperature-controlled isolation chamber.
-
The number and/or duration of ultrasonic vocalizations (USVs) are recorded for a set period (e.g., 5 minutes).
-
The test compound or vehicle is administered to the pups prior to the separation period.
-
-
Endpoint: A reduction in the number or duration of USVs is indicative of an anxiolytic effect.
Human Threat Test in Marmosets
This ethologically relevant model assesses anxiety-like behavior in primates in response to a potential threat.
-
Animals: Common marmosets.
-
Procedure:
-
A human observer stands in front of the marmoset's home cage, maintaining eye contact.
-
The marmoset's behavior is recorded for a defined period.
-
Specific postures and behaviors, such as "slit-stare," scent marking, and retreat to the back of the cage, are scored as measures of anxiety.
-
-
Endpoint: A reduction in threat-related behaviors and an increase in time spent at the front of the cage are considered anxiolytic-like effects.[12]
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to screen for anxiolytic or anxiogenic properties of drugs based on the rodent's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze.
-
The time spent in and the number of entries into the open and closed arms are recorded over a set period (typically 5 minutes).
-
-
Endpoint: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[13][14]
Social Interaction Test
This test assesses the effects of a compound on the social behavior of rodents, which can be altered by anxiety.
-
Procedure:
-
Two unfamiliar, weight-matched rodents are placed in a novel, illuminated arena.
-
The duration of active social interaction (e.g., sniffing, following, grooming) is recorded over a defined period.
-
-
Endpoint: An increase in the time spent in active social interaction is indicative of an anxiolytic effect, as anxiety tends to suppress this behavior.[15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the compared anxiolytic agents and a typical experimental workflow for preclinical anxiety studies.
Caption: Signaling Pathways of Different Anxiolytic Drug Classes.
Caption: General Experimental Workflow for Preclinical Anxiolytic Studies.
Conclusion
This compound demonstrates a promising anxiolytic profile in preclinical models, with a distinct mechanism of action centered on the 5-HT1B receptor. The available data suggests a potency comparable to or greater than fluoxetine in specific assays. Further research, including direct comparative studies with other classes of anxiolytics like benzodiazepines and NK1 receptor antagonists, and more detailed dose-response investigations in primate models, will be crucial for fully elucidating its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such future studies.
References
- 1. Relationship between motor function and ultrasonic vocalizations induced by maternal separation in rat pups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serotonergic modulation of the rat pup ultrasonic isolation call: studies with 5HT1 and 5HT2 subtype-selective agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemogenetics identifies separate area 25 brain circuits involved in anhedonia and anxiety in marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effect of 5-HT(2) ligands and benzodiazepines co-administration: comparison of two animal models of anxiety (the four-plate test and the elevated plus maze) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1C receptor antagonists have anxiolytic-like actions in the rat social interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Pre- and Postsynaptic 5-HT1AReceptor Modulation of Anxiety in Two Ethological Animal Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. 5-HT1B Receptor Knock-Out Mice Exhibit Increased Exploratory Activity and Enhanced Spatial Memory Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of the Inactivation of Anterior and Posterior Orbitofrontal Cortex on Affective Responses to Proximal and Distal Threat, and Reward Anticipation in the Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Corticotropin-releasing factor modulates maternal separation-induced ultrasonic vocalization in rat pups via activation of CRF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibiostat.be [ibiostat.be]
Unveiling the Specificity of SB-616234-A: A Comparative Guide to 5-HT1B Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a highly specific receptor antagonist is paramount for target validation and therapeutic development. This guide provides a detailed comparison of the binding affinity and specificity of SB-616234-A with other notable 5-HT1B receptor ligands. All experimental data is presented in a clear, comparative format, supplemented by detailed experimental protocols and visual diagrams to elucidate key processes.
High Affinity and Selectivity of this compound at the Human 5-HT1B Receptor
This compound is a potent and selective antagonist of the human 5-hydroxytryptamine 1B (5-HT1B) receptor. In receptor binding assays using Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1B receptor, this compound demonstrates a high binding affinity, with a pKi of 8.3.[1][2] Its selectivity is underscored by a more than 100-fold lower affinity for the closely related human 5-HT1D receptor, where it exhibits a pKi of 6.6.[1][2] This selectivity profile is crucial for minimizing off-target effects and ensuring that observed biological responses are attributable to the modulation of the 5-HT1B receptor.
Comparative Analysis of 5-HT1B Receptor Ligands
To provide a comprehensive understanding of this compound's standing in the field, the following table summarizes the binding affinities of this compound and other key 5-HT1B receptor ligands. The data is presented in pKi values, the negative logarithm of the inhibition constant (Ki), where a higher value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi | Classification |
| This compound | Human 5-HT1B | 8.3 | Antagonist |
| Human 5-HT1D | 6.6 | ||
| GR-127935 | Human 5-HT1B/1D | Potent Antagonist | Antagonist |
| SB-224289 | Human 5-HT1B | 8.16 | Antagonist |
| Donitriptan | Human 5-HT1B | 9.4 | Agonist |
| Human 5-HT1D | 9.3 |
Note: Specific pKi values for all compounds across all receptor subtypes were not consistently available in the public domain. GR-127935 is described as a potent 5-HT1B/1D antagonist, and AR-A000002 as a high-affinity 5-HT1B antagonist.
Experimental Protocols
The determination of binding affinities for these compounds is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., CHO cells with stably expressed human 5-HT1B receptors) are homogenized in an ice-cold lysis buffer.
-
The homogenate is then centrifuged to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-GR125743 for the 5-HT1B receptor), and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
To determine non-specific binding, a high concentration of a known saturating ligand is added to a set of control wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. The pKi is calculated as the negative logarithm of the Ki.
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical workflow for a radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT1B receptor signaling cascade.
Conclusion
This compound stands out as a high-affinity and selective antagonist for the human 5-HT1B receptor. Its selectivity over the 5-HT1D subtype is a key feature that makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT1B receptor. The comparative data and detailed methodologies provided in this guide are intended to assist researchers in making informed decisions when selecting appropriate pharmacological tools for their studies.
References
- 1. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SB-616234-A and Pindolol: Potent Modulators of the Serotonergic System
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SB-616234-A and pindolol (B1678383), two compounds with significant effects on the serotonergic system. This analysis is supported by experimental data on their receptor binding affinities, functional activities, and underlying mechanisms of action.
This document delves into the distinct pharmacological profiles of this compound, a highly selective 5-HT1B receptor antagonist, and pindolol, a non-selective beta-blocker with additional activity at serotonin (B10506) receptors. Understanding their comparative pharmacology is crucial for the development of novel therapeutics targeting neuropsychiatric and cardiovascular disorders.
At a Glance: Key Pharmacological Parameters
The following table summarizes the quantitative data on the binding affinities and functional potencies of this compound and pindolol at their primary targets.
| Parameter | This compound | Pindolol |
| Primary Target(s) | 5-HT1B Receptor | β1 and β2 Adrenergic Receptors, 5-HT1A and 5-HT1B Receptors |
| Receptor Affinity (pKi / Ki) | Human 5-HT1B: 8.3 (pKi)[1][2] Rat/Guinea Pig 5-HT1B: 9.2 (pKi)[1][2][3] Human 5-HT1D: 6.6 (pKi)[1][2] | 5-HT1A: 8.9 nM (Ki) 5-HT1B: 6.8 nM (IC50) β1 Adrenoceptor: 0.52-2.6 nM (Ki) β2 Adrenoceptor: 0.40-4.8 nM (Ki) |
| Functional Activity | Human 5-HT1B: Antagonist (pA2 = 8.6)[1][2] No evidence of agonist activity.[1][2] | β Adrenoceptors: Partial Agonist (Intrinsic Sympathomimetic Activity) 5-HT1A Receptor: Partial Agonist/Antagonist[4] |
| In Vivo Activity | ED50 (ex vivo [3H]-GR125743 binding inhibition in rat striatum): 2.83 mg/kg (p.o.)[1][2] | Not directly comparable for 5-HT1B receptor occupancy. |
Unraveling the Mechanisms of Action
This compound and pindolol exert their effects through distinct molecular interactions with G-protein coupled receptors (GPCRs).
This compound: A Selective 5-HT1B Receptor Antagonist
This compound is a potent and highly selective antagonist of the 5-HT1B receptor.[1][2] The 5-HT1B receptor is a presynaptic autoreceptor that, when activated by serotonin (5-HT), inhibits further serotonin release.[5] By blocking this receptor, this compound prevents this negative feedback, leading to an increase in synaptic serotonin levels.[1][2] The 5-HT1B receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] this compound's antagonist action at this receptor therefore disinhibits adenylyl cyclase and downstream signaling pathways.
Pindolol: A Multi-Target Compound
Pindolol exhibits a more complex pharmacological profile. It is a non-selective beta-adrenergic receptor antagonist, blocking both β1 and β2 adrenoceptors.[7] This action is responsible for its antihypertensive effects. A key feature of pindolol is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at these receptors.[7][8] This partial agonism can mitigate some of the negative effects associated with full beta-blockade, such as bradycardia.[7]
In addition to its effects on the adrenergic system, pindolol is also an antagonist at 5-HT1A and 5-HT1B receptors.[4] Its action at the 5-HT1A autoreceptor, similar to the mechanism of this compound at the 5-HT1B autoreceptor, is thought to contribute to its ability to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[4]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of compounds like this compound and pindolol. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is radioactive) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or pindolol).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
[35S]GTPγS Binding Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable, radioactive analog of GTP) and varying concentrations of the test compound.
-
G-Protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the associated G-protein α-subunit. In this assay, [35S]GTPγS binds to the activated G-protein.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. To test for antagonist activity, the assay is performed in the presence of a known agonist, and a decrease in the agonist-stimulated signal indicates antagonism.
Conclusion
This compound and pindolol, while both modulating the serotonin system, do so with markedly different pharmacological profiles. This compound is a highly selective and potent 5-HT1B receptor antagonist, offering a targeted approach to modulating serotonergic neurotransmission. In contrast, pindolol possesses a broader spectrum of activity, acting as a non-selective beta-blocker with partial agonist properties and as an antagonist at both 5-HT1A and 5-HT1B receptors. The choice between these or similar compounds in a research or drug development context will depend on the specific therapeutic goal and the desired level of selectivity. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel compounds targeting these important receptor systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1-[6-(cis-3,5-dimethylpiperazin-1-yl)-2,3-dihydro-5-methoxyindol-1-yl]-1-[2'methyl-4'-(5-methyl-1,2,3-oxadiazol-3-yl)biphenyl-4-yl]methanone hydrochloride): a novel, potent and selective 5-HT1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5-HT Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. Pindolol - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 8. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Targets: A Comparative Analysis of SB-616234-A and SSRIs in Preclinical Models of Depression
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the efficacy of the selective 5-HT1B receptor antagonist, SB-616234-A, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in established animal models of depression. By examining their distinct mechanisms of action and performance in key behavioral assays, this document aims to inform researchers, scientists, and drug development professionals in the pursuit of novel antidepressant therapies.
Introduction: Divergent Mechanisms of Action
The therapeutic approach to depression has long been dominated by medications that modulate monoamine neurotransmission. SSRIs, a cornerstone of current treatment, function by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2] This broad elevation of synaptic serotonin is believed to underlie their therapeutic effects.
In contrast, this compound represents a more targeted approach, acting as a selective antagonist of the serotonin 1B (5-HT1B) receptor.[3] These receptors are present on presynaptic nerve terminals and function as autoreceptors that inhibit the release of serotonin. By blocking these autoreceptors, this compound is hypothesized to increase the firing rate of serotonin neurons and enhance serotonin release, offering a distinct mechanism to modulate serotonergic activity.
Efficacy in the Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that an animal, when placed in an inescapable cylinder of water, will eventually cease escape-oriented behaviors and become immobile. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
SSRIs, such as fluoxetine, have consistently demonstrated efficacy in the FST, significantly reducing the immobility time of rodents.[4][5][6] This effect is a hallmark of most clinically effective antidepressants.
In contrast, studies on selective 5-HT1B receptor antagonists, such as SB-216641 (a compound with a similar mechanism to this compound), have shown that these agents, when administered alone, do not significantly alter the immobility time in the FST. This suggests that selective 5-HT1B antagonism by itself may not produce a robust antidepressant-like effect in this specific behavioral paradigm.
| Compound Class | Representative Drug | Animal Model | Key Finding | Reference |
| 5-HT1B Antagonist | SB-216641 | Mouse | No significant effect on immobility time | Tatarczynska et al., 2004 |
| SSRI | Fluoxetine | Rat | Significant decrease in immobility time | Detke et al., 1995 |
Efficacy in the Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test is a conflict-based model that assesses anxiety- and depression-like behavior. Food-deprived animals are placed in a novel and brightly lit arena with a food pellet in the center. The latency to begin eating is measured, with a longer latency indicating higher levels of anxiety or neophobia. Chronic, but not acute, administration of antidepressants is typically required to reduce this latency.[5]
Chronic administration of SSRIs has been shown to decrease the latency to feed in the NSFT, an effect consistent with their anxiolytic and antidepressant properties.[5]
| Compound Class | Representative Drug | Animal Model | Key Finding | Reference |
| 5-HT1B Antagonist | This compound | N/A | Data not available in reviewed literature | N/A |
| SSRI | Fluoxetine | Mouse | Decreased latency to feed after chronic administration | Samuels & Hen, 2011 |
Experimental Protocols
Forced Swim Test (Porsolt's Test)
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded.
-
-
Drug Administration: The test compound or vehicle is typically administered at various time points before the test session (e.g., 24, 5, and 1 hour prior).
Novelty-Suppressed Feeding Test
-
Apparatus: A brightly lit, open-field arena (e.g., 50 x 50 cm with 30 cm high walls). A single food pellet is placed on a small white paper platform in the center of the arena.
-
Procedure:
-
Food Deprivation: Mice are food-deprived for 24 hours prior to the test, with free access to water.
-
Test Session: Each mouse is placed in a corner of the arena, and the latency to take the first bite of the food pellet is recorded for a maximum of 10 minutes.
-
-
Drug Administration: For chronic studies, the test compound or vehicle is administered daily for a period of several weeks (e.g., 2-4 weeks) prior to the test.
References
- 1. samuelslab.com [samuelslab.com]
- 2. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the effects of stress on feeding behaviors in laboratory mice | eLife [elifesciences.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
A Head-to-Head Comparison of SB-616234-A and Other Anxiolytics: A Guide for Researchers
For drug development professionals and researchers in the field of neuroscience, the quest for novel anxiolytics with improved efficacy and tolerability remains a primary focus. This guide provides a head-to-head comparison of the preclinical profile of SB-616234-A, a selective 5-HT1B receptor antagonist, with established anxiolytic agents from different pharmacological classes: diazepam (a benzodiazepine), buspirone (B1668070) (a 5-HT1A receptor partial agonist), and fluoxetine (B1211875) (a selective serotonin (B10506) reuptake inhibitor).
This comparative analysis is based on available preclinical data and aims to provide an objective overview of their respective mechanisms of action, efficacy in animal models of anxiety, and side effect profiles.
Mechanism of Action
The anxiolytic agents discussed herein exhibit distinct mechanisms of action, targeting different neurotransmitter systems implicated in the pathophysiology of anxiety.
-
This compound: Acts as a selective antagonist at the serotonin 1B (5-HT1B) receptor.[1] 5-HT1B receptors are located presynaptically on serotonin neurons and function as autoreceptors, inhibiting the release of serotonin. By blocking these autoreceptors, this compound is believed to increase the synaptic availability of serotonin, contributing to its anxiolytic and antidepressant-like effects.[1][2]
-
Diazepam: A classic benzodiazepine, diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in anxiolytic, sedative, myorelaxant, and anticonvulsant effects.
-
Buspirone: Exerts its anxiolytic effects primarily as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1] Presynaptic 5-HT1A autoreceptors regulate the firing rate of serotonin neurons, and their activation by buspirone reduces serotonin release. Postsynaptically, buspirone's partial agonism is thought to contribute to its anxiolytic properties without the sedative effects associated with benzodiazepines.[1]
-
Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine blocks the reabsorption of serotonin into the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The anxiolytic effects of fluoxetine are thought to be mediated by the downstream adaptations to this sustained increase in synaptic serotonin.
Data Presentation: Preclinical Efficacy
The following table summarizes the available preclinical data for this compound and comparator anxiolytics in a key animal model of anxiety.
| Anxiolytic Agent | Animal Model | Effective Dose (ED50) | Reference |
| This compound | Maternal Separation-Induced Vocalization (Rat) | 1.0 mg/kg, i.p. | [2] |
| Maternal Separation-Induced Vocalization (Guinea Pig) | 3.3 mg/kg, i.p. | [2] | |
| Fluoxetine | Maternal Separation-Induced Vocalization (Rat & Guinea Pig) | 2.2 mg/kg, i.p. | [2] |
| Diazepam | Data in a directly comparable model not available | - | |
| Buspirone | Data in a directly comparable model not available | - |
Note: Direct head-to-head preclinical data for this compound against diazepam and buspirone in the same anxiety models are limited in the public domain. The provided data for this compound and fluoxetine in the maternal separation-induced vocalization model offers a valuable, albeit singular, comparative insight.
Data Presentation: Side Effect Profile
The potential side effect profiles of these anxiolytic classes, as indicated by preclinical and clinical observations, are summarized below.
| Anxiolytic Class | Common Side Effects |
| 5-HT1B Receptor Antagonists (e.g., this compound) | Preclinical data on the specific side effect profile of this compound is not extensively published. Potential side effects would be hypothesized based on its mechanism of action. |
| Benzodiazepines (e.g., Diazepam) | Sedation, drowsiness, ataxia, cognitive impairment, memory impairment, dependence, and withdrawal syndrome upon discontinuation. |
| 5-HT1A Receptor Agonists (e.g., Buspirone) | Dizziness, nausea, headache, nervousness, and lightheadedness.[3] It is generally considered non-sedating and has a lower potential for dependence compared to benzodiazepines.[1] |
| SSRIs (e.g., Fluoxetine) | Nausea, insomnia, somnolence, headache, diarrhea, and sexual dysfunction. |
Mandatory Visualization
Signaling Pathways
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling SB-616234-A
Disclaimer: A specific Safety Data Sheet (SDS) for SB-616234-A could not be located. The following guidance is based on best practices for handling novel research chemicals, particularly indole (B1671886) derivatives and 5-HT1B receptor antagonists. It is imperative to treat this compound as a compound with unknown hazards and to exercise the utmost caution.[1] This guide is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
Hazard Assessment and Mitigation
As a novel compound, this compound should be presumed to be hazardous.[1] Structurally, it is an indole derivative. Similar compounds can be irritants, sensitizers, and may have other toxicological properties.[2][3] Given its action as a 5-HT1B receptor antagonist, it is designed to be biologically active and may have systemic effects. A comprehensive risk assessment should be performed before any handling.[4][5][6][7]
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.[2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | To protect against splashes and aerosols that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] | To prevent skin contact, which may be a route of exposure. |
| Body Protection | A properly fitting lab coat, fully fastened.[1][2][3] | To protect against incidental contact and spills. |
| Respiratory Protection | Use in a certified chemical fume hood is strongly recommended.[1] If not feasible, consult with safety personnel to determine if a respirator is needed. | To prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
Prepare and label all necessary equipment and containers.[1]
-
-
Handling:
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials.
-
The storage location should be clearly labeled, and access should be restricted to authorized personnel.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2][8][9]
-
Waste Segregation:
-
Collect all waste contaminated with this compound separately from other laboratory waste.
-
This includes unused compounds, contaminated PPE, and any materials used for spill cleanup.
-
-
Waste Labeling:
-
Clearly label all waste containers with the contents, including the name "this compound" and appropriate hazard warnings.[9]
-
-
Disposal Method:
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.[2][12][13][14][15]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[2]
-
-
Spill Response:
-
Wear appropriate PPE, including respiratory protection, before re-entering the area to clean up the spill.[3]
-
For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[3]
-
Collect all contaminated materials into a sealed, labeled waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.[3]
Visualized Workflow for Handling this compound
The following diagram outlines the general workflow for handling a novel research compound like this compound, from receipt to disposal, emphasizing safety at each step.
Caption: General workflow for handling novel research compounds.
References
- 1. twu.edu [twu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. allucent.com [allucent.com]
- 7. acs.org [acs.org]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. reed.edu [reed.edu]
- 12. accegen.com [accegen.com]
- 13. cmu.edu [cmu.edu]
- 14. Emergency Procedures | Chem Lab [chemlab.truman.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
